molecular formula C7H8N2O2 B1341825 3-(Pyrimidin-5-yl)propanoic acid CAS No. 933682-83-8

3-(Pyrimidin-5-yl)propanoic acid

Cat. No.: B1341825
CAS No.: 933682-83-8
M. Wt: 152.15 g/mol
InChI Key: RNCFDQFEJGONQV-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)propanoic acid is a valuable chemical building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine heterocycle linked to a flexible propanoic acid chain, makes it a versatile intermediate for the synthesis of more complex molecules. A key research application involves its use, or the use of its close analogues, in the development of positron emission tomography (PET) radiotracers. The carboxylic acid group can be utilized to attach the pyrimidine core to other molecular scaffolds or to modify the compound's overall lipophilicity, which is a critical strategy for improving the biodistribution and clearance properties of potential imaging agents . The pyrimidine ring is a privileged structure in pharmacology, commonly found in compounds with a range of biological activities. Researchers are exploring derivatives of this scaffold as inhibitors for various kinases, which are important targets in the treatment of proliferative disorders and diseases associated with angiogenesis . As such, this compound serves as a critical starting material in the design and synthesis of novel small-molecule therapeutics targeting these pathways. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

3-pyrimidin-5-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFDQFEJGONQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591490
Record name 3-(Pyrimidin-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-83-8
Record name 3-(Pyrimidin-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-5-yl)propanoic acid
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Foundational & Exploratory

The Structure-Activity Relationship of 3-(Pyrimidin-5-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical architecture and biological activity of pyrimidine propanoic acid scaffolds, focusing on their potential as anti-inflammatory and enzyme-inhibiting agents.

This technical guide provides a detailed overview of the structure-activity relationship (SAR) for derivatives of 3-(pyrimidin-5-yl)propanoic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a lack of extensive SAR studies on the bare this compound core, this paper will focus on a closely related and well-studied series: 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives as potent anti-inflammatory agents. Additionally, the role of the pyrimidine moiety in the inhibition of the vanin-1 enzyme, a key player in oxidative stress and inflammation, will be discussed to provide a broader context for the therapeutic potential of this chemical class.

Anti-Inflammatory Activity of Thioxo-Tetrahydropyrimidine Propanoic Acid Derivatives

A key study by Mokale et al. (2010) provides a systematic investigation into the anti-inflammatory properties of a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, a standard and well-established assay for acute inflammation.

Structure-Activity Relationship (SAR) Analysis

The core structure consists of a tetrahydropyrimidine ring bearing a propanoic acid side chain at the 5-position, a thioxo group at the 2-position, and variable substituents at the 4- and 6-positions. The study revealed that the nature of the substituents at these positions significantly influences the anti-inflammatory activity.

The general trend observed was that the introduction of electron-withdrawing or lipophilic groups on the phenyl rings at the C4 and C6 positions of the pyrimidine core led to enhanced anti-inflammatory activity.

Table 1: Structure-Activity Relationship of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic Acid Derivatives

Compound IDR1 (at C4)R2 (at C6)% Inhibition of Edema at 5h
1a -C₆H₅-C₆H₅58.33
1b -C₆H₅4-Cl-C₆H₄68.05
1c -C₆H₅4-F-C₆H₄65.27
1d -C₆H₅4-OCH₃-C₆H₄61.11
1e 4-Cl-C₆H₄-C₆H₅70.83
1f 4-Cl-C₆H₄4-Cl-C₆H₄76.38
1g 4-Cl-C₆H₄4-F-C₆H₄73.61
1h 4-Cl-C₆H₄4-OCH₃-C₆H₄69.44
Diclofenac --80.55

Data compiled from Mokale et al., 2010.

  • Effect of Halogen Substitution: The presence of a chloro group at the para-position of the phenyl ring at C4 (Compound 1e ) significantly increases activity compared to the unsubstituted phenyl ring (Compound 1a ). A similar trend is observed when the chloro group is on the phenyl ring at C6 (Compound 1b ). The di-chloro substituted compound (1f ) exhibited the highest activity in the series, comparable to the standard drug Diclofenac. Fluoro-substitution also leads to a notable increase in activity.

  • Effect of Methoxy Group: The introduction of an electron-donating methoxy group at the para-position of the phenyl rings (Compounds 1d and 1h ) resulted in slightly lower or comparable activity to the unsubstituted analogs, suggesting that electron-withdrawing properties are favorable for enhanced anti-inflammatory effects.

The propanoic acid moiety is a critical feature, as this class of compounds belongs to the non-steroidal anti-inflammatory drugs (NSAIDs), many of which are arylalkanoic acids.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The in vivo anti-inflammatory activity was determined using the carrageenan-induced rat paw edema method, a widely accepted model for evaluating acute inflammation.

Animals: Male Wistar rats weighing between 150-200g were used. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • The rats were divided into groups, including a control group, a standard group receiving Diclofenac, and test groups for each synthesized compound.

  • The test compounds and the standard drug were administered orally as a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in water.

  • After one hour of drug administration, acute inflammation was induced by injecting 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema was calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_prep Acclimatize Wistar Rats (150-200g) grouping Group Allocation (Control, Standard, Test) animal_prep->grouping drug_prep Prepare Drug Suspensions (0.5% CMC) dosing Oral Administration of Compounds/Vehicle drug_prep->dosing induction Induce Edema: 0.1mL 1% Carrageenan (Sub-plantar Injection) dosing->induction 1 hour wait measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5h induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Fig. 1: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Vanin-1 Inhibition: A Potential Mechanism of Action for Pyrimidine Derivatives

While a direct SAR study of this compound as a vanin-1 inhibitor is not available, the broader class of pyrimidine derivatives has been explored for this target. Vanin-1 is a pantetheinase enzyme that plays a crucial role in regulating oxidative stress and inflammation.[1][2]

The Vanin-1 Signaling Pathway

Vanin-1 hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. Cysteamine can modulate the levels of glutathione (GSH), a key intracellular antioxidant. An overactivity of vanin-1 can lead to a depletion of GSH stores, thereby increasing oxidative stress and promoting inflammation.[2][3] This is often mediated through the antagonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[4] Therefore, inhibiting vanin-1 is a promising therapeutic strategy for inflammatory diseases.

Vanin1_Pathway Pantetheine Pantetheine Vanin1 Vanin-1 Pantetheine->Vanin1 Substrate Cysteamine Cysteamine Vanin1->Cysteamine Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) Vanin1->Pantothenic_Acid Hydrolysis GSH_depletion Glutathione (GSH) Depletion Cysteamine->GSH_depletion Leads to PPARg PPAR-γ Activity Cysteamine->PPARg Antagonizes Oxidative_Stress Increased Oxidative Stress GSH_depletion->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation PPARg->Inflammation Inhibits Pyrimidine_Inhibitor Pyrimidine-based Vanin-1 Inhibitor Pyrimidine_Inhibitor->Vanin1 Inhibits

Fig. 2: The Vanin-1 signaling pathway and the role of its inhibitors.

The pyrimidine scaffold, due to its versatile chemistry and ability to engage in various non-covalent interactions, serves as a valuable core for designing potent and selective vanin-1 inhibitors. The development of such inhibitors could offer a novel therapeutic approach for a range of inflammatory and oxidative stress-related disorders.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The structure-activity relationship of the thioxo-tetrahydropyrimidine series clearly demonstrates that targeted modifications of the pyrimidine core can lead to potent anti-inflammatory compounds. The key takeaways for researchers and drug development professionals are the importance of lipophilic and electron-withdrawing substituents at the 4- and 6-positions of the pyrimidine ring for enhanced anti-inflammatory activity.

Furthermore, the involvement of the broader pyrimidine class in the inhibition of enzymes like vanin-1 highlights the potential for these scaffolds to act on multiple targets within inflammatory pathways. Future research should focus on a more systematic exploration of the SAR of this compound itself against a panel of inflammatory targets. The synthesis of new derivatives with diverse substitutions on both the pyrimidine ring and the propanoic acid side chain, coupled with detailed in vitro and in vivo testing, will be crucial for unlocking the full therapeutic potential of this versatile chemical family. The use of computational modeling and structural biology could further guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(Pyrimidin-5-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. When coupled with a propanoic acid moiety at the 5-position, a unique chemical entity emerges: 3-(pyrimidin-5-yl)propanoic acid. This core structure and its derivatives are gaining attention for their potential biological activities, spanning from antibacterial to anticancer applications. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on presenting clear, actionable data and methodologies for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed pyrimidine ring. For instance, derivatives such as 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid can be synthesized and subsequently serve as a precursor for more complex heterocyclic systems.

A key transformation is the cyclization of these propanoic acid derivatives to form fused ring systems, such as tetrahydropyrido[2,3-d]pyrimidines. This is often achieved through chlorination of the pyrimidine ring followed by amination and subsequent heterocyclization. Such synthetic pathways offer a versatile platform for generating a library of diverse derivatives for biological screening.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being antibacterial and potential anticancer effects through enzyme inhibition.

Antibacterial Activity

Certain derivatives of this compound have been investigated for their antibacterial properties. For example, compounds derived from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid have been synthesized and screened for their ability to inhibit bacterial growth. While specific quantitative data for a broad range of these derivatives is still emerging, the initial findings suggest that the pyrimidine-propanoic acid scaffold is a viable starting point for the development of novel antibacterial agents.

Anticancer Activity: Tyrosine Kinase Inhibition

A particularly promising avenue for the therapeutic application of this compound derivatives lies in their potential as anticancer agents, specifically as tyrosine kinase inhibitors. The cyclized derivatives, known as pyridopyrimidinones, have been identified as potent inhibitors of several tyrosine kinases involved in cancer cell proliferation and survival.

Platelet-Derived Growth Factor Receptor (PDGFr) Inhibition:

Pyridopyrimidinone derivatives have shown inhibitory activity against PDGFr, a receptor tyrosine kinase that plays a crucial role in tumor growth and angiogenesis.[1] Inhibition of PDGFr can disrupt downstream signaling pathways, leading to reduced cell proliferation and tumor progression.

Phosphoinositide 3-Kinase (PI3K) Pathway:

The PI3K pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and it is frequently mutated in various cancers.[2] Pyridopyrimidinones have been investigated as inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[2][3][4][5] By blocking the activity of PI3Kα, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of derivatives conceptually linked to the this compound core. It is important to note that direct data for a wide range of these specific derivatives is limited in publicly available literature, and the presented data often pertains to structurally related compounds or downstream products.

Derivative ClassTargetActivity MetricValueCell Line/OrganismReference
PyridopyrimidinonePDGFrIC5031 nMN/A (Enzyme Assay)[1]
PyridopyrimidinoneFGFrIC5088 nMN/A (Enzyme Assay)[1]
Pyridopyrimidinonec-src TKIC5031 nMN/A (Enzyme Assay)[1]

Note: Further screening of a wider range of this compound derivatives is required to establish a comprehensive structure-activity relationship (SAR).

Experimental Protocols

General Synthesis of Pyridopyrimidinones from this compound Derivatives

This protocol outlines a general procedure for the synthesis of 4-amino-substituted 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines from a this compound precursor.

Step 1: Chlorination

  • Treat the starting this compound derivative (e.g., 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux for a specified period to ensure complete conversion to the chloro-pyrimidine derivative.

  • After cooling, carefully quench the reaction mixture with ice-water and neutralize to precipitate the product.

  • Filter, wash with water, and dry the crude product.

Step 2: Amination

  • Dissolve the chloro-pyrimidine derivative in a suitable solvent (e.g., ethanol).

  • Add an excess of the desired amine.

  • Heat the reaction mixture in a sealed vessel at an elevated temperature to facilitate the nucleophilic substitution of the chlorine atom.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Step 3: Heterocyclization

  • The aminated intermediate can undergo intramolecular cyclization to form the tetrahydropyrido[2,3-d]pyrimidine ring system.

  • This step may be facilitated by treatment with a suitable acid or base catalyst and heating.

  • The specific conditions for cyclization will depend on the nature of the substituents on the pyrimidine and propanoic acid moieties.

  • Purify the final product by recrystallization or column chromatography.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFr) PI3K PI3Kα RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyridopyrimidinone (Derivative) Inhibitor->PI3K

Caption: PI3K/AKT signaling pathway and the inhibitory action of pyridopyrimidinone derivatives.

Antibacterial_Screening_Workflow Start Start: Synthesized Compound Stock Prepare Stock Solution Start->Stock Dilution Serial Dilution in Microtiter Plate Stock->Dilution Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Incubation Incubate (37°C, 24h) Inoculation->Incubation Readout Determine MIC (Visual Inspection) Incubation->Readout End End: MIC Value Readout->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated antibacterial activity and the potential for its derivatives to act as potent tyrosine kinase inhibitors highlight the versatility of this chemical class. Future research should focus on the synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships for various biological targets. In-depth mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for their biological effects and to identify potential off-target activities. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

3-(Pyrimidin-5-yl)propanoic Acid: Unraveling the Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Pyrimidin-5-yl)propanoic acid is a molecule of interest within the broader landscape of pyrimidine-based compounds, a class of heterocyclic organic molecules that are fundamental to various biological processes. Pyrimidine scaffolds are integral to the structure of nucleobases, vitamins, and a wide array of therapeutic agents. While the specific mechanism of action for this compound is not extensively documented in publicly available research, this guide aims to provide a comprehensive overview of the potential cellular pathways and molecular targets that may be influenced by this compound, drawing inferences from the known activities of structurally related pyrimidine derivatives. This document will explore potential enzymatic and signaling pathway interactions, supported by a review of relevant experimental methodologies.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a wide range of biological targets. Marketed drugs containing the pyrimidine moiety include anticancer agents, antivirals, and antihypertensives.[1] The functionalization of the pyrimidine ring, as seen in this compound with its propanoic acid substituent, can significantly modulate its physicochemical properties and biological activity, offering a versatile platform for drug design.

Potential Cellular Targets and Mechanisms of Action

Direct experimental evidence detailing the specific cellular targets and mechanism of action for this compound is currently limited in the scientific literature. However, based on the activities of other pyrimidine-containing small molecules, several potential mechanisms can be postulated.

Kinase Inhibition

A prominent role for pyrimidine derivatives is in the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-based compounds have been successfully developed as inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrimidine-containing molecules act as ATP-competitive inhibitors of EGFR, a key target in non-small cell lung cancer.[4]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5] Thieno[3,2-d]pyrimidines, for example, have been investigated as CDK inhibitors.[5]

  • Polo-like Kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its inhibition is a therapeutic strategy in oncology.[6][7] Pyrimidine-based compounds have been identified as potent PLK4 inhibitors.[6][7]

  • Extracellular Signal-Regulated Kinases (ERK): As a focal point in the MAP kinase pathway, ERK is a target for controlling malignancies with aberrant signaling.[2]

The propanoic acid side chain of this compound could potentially interact with the solvent-exposed regions of kinase ATP-binding pockets or allosteric sites.

Modulation of Other Enzyme Families

Beyond kinases, the pyrimidine scaffold is found in inhibitors of other enzyme classes. For example, derivatives have been explored as inhibitors of pyridoxal phosphate-mediated enzymatic decarboxylation and transamination, although substituted 3-(pyrimidin-5-yl)propionic acids did not show significant inhibitory capacity in one study.[8]

Receptor Antagonism

Structurally related propanoic acid analogs have been shown to act as receptor antagonists. For instance, 3-(2-aminocarbonylphenyl)propanoic acid derivatives are potent and selective EP3 receptor antagonists.[9] While the core scaffold differs, this suggests that the propanoic acid moiety can be a key pharmacophoric feature for receptor binding.

Postulated Signaling Pathway Involvement

Given the potential for kinase inhibition, this compound could theoretically impact major signaling pathways implicated in cell proliferation, survival, and migration.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[10] Inhibition of kinases within this pathway is a validated anticancer strategy. Should this compound target a kinase upstream of or within this cascade, it could lead to the downregulation of pro-survival signals and induction of apoptosis.

A hypothetical signaling pathway diagram illustrating potential kinase inhibition by this compound is presented below.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK_Cascade MAPK Cascade Growth_Factor_Receptor->MAPK_Cascade AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival ERK ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors MAPK_Cascade->ERK Compound This compound Compound->PI3K Compound->mTOR Compound->ERK Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

Caption: Hypothetical inhibition of key signaling kinases.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would be required.

Target Identification and Validation

A logical workflow for identifying the molecular target(s) of this compound is outlined below.

Target_Identification_Workflow Start Start: Bioactive Compound (this compound) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Start->Phenotypic_Screening Target_Deconvolution Target Deconvolution (Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Deconvolution Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Assays) Target_Deconvolution->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, Reporter Assays) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Model Studies (Xenografts, etc.) Cellular_Assays->In_Vivo_Studies End End: Validated Target & Mechanism In_Vivo_Studies->End

Caption: Experimental workflow for target identification.

4.1.1. Kinase Panel Screening:

  • Protocol: The compound would be screened against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM). The percentage of kinase activity inhibition would be measured, typically using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based method.

  • Data Presentation: Hits would be defined as kinases with inhibition greater than a certain threshold (e.g., >50%).

4.1.2. Dose-Response and IC50 Determination:

  • Protocol: For the initial hits, a dose-response curve would be generated by incubating the kinase with serial dilutions of the compound. The concentration of the compound that inhibits 50% of the kinase activity (IC50) would be calculated.

  • Data Presentation: IC50 values would be tabulated for each confirmed kinase target.

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue
Table 1: Hypothetical IC50 values for this compound against various kinase targets.
Cellular Assays to Confirm Mechanism

4.2.1. Western Blotting for Phospho-protein Levels:

  • Protocol: Cancer cell lines with known dysregulation in specific signaling pathways would be treated with varying concentrations of the compound. Cell lysates would be collected, and Western blotting would be performed using antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.

  • Data Presentation: A table summarizing the change in phosphorylation levels of key signaling proteins.

ProteinPhosphorylation StatusFold Change vs. Control
Target KinaseDecreasedValue
Downstream Substrate 1DecreasedValue
Downstream Substrate 2DecreasedValue
Table 2: Hypothetical changes in protein phosphorylation upon treatment.

4.2.2. Cell Cycle Analysis:

  • Protocol: Cells would be treated with the compound for a defined period (e.g., 24, 48 hours). Cells would then be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Data Presentation: A table showing the percentage of cells in each cell cycle phase at different compound concentrations.

Compound Conc. (µM)% G0/G1% S% G2/M
0 (Control)ValueValueValue
1ValueValueValue
10ValueValueValue
Table 3: Hypothetical cell cycle distribution data.

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be elucidated, the extensive precedent for pyrimidine derivatives in modulating key cellular signaling pathways, particularly through kinase inhibition, provides a strong foundation for future investigation. The experimental approaches outlined in this guide offer a clear roadmap for identifying its molecular target(s) and characterizing its effects on cellular function. Such studies are essential to unlock the potential therapeutic value of this and related compounds in drug development. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in determining the clinical translatability of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(pyrimidin-5-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(pyrimidin-5-yl)propanoic acid analogs. The document delves into the core molecular targets, summarizes relevant quantitative data, and offers detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrimidine scaffold is a key structural component in numerous clinically approved drugs, including anticancer agents, antivirals, and antibiotics. Analogs of this compound, which incorporate a central pyrimidine ring, are emerging as a promising area of research with the potential to address unmet medical needs in oncology, inflammation, and infectious diseases. This guide will explore the primary therapeutic targets of these analogs, with a focus on oncogenic K-Ras proteins and cyclooxygenase (COX) enzymes.

Potential Therapeutic Targets

K-Ras Inhibition in Cancer Therapy

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[3][4] These mutations, particularly at the G12 position, lock the K-Ras protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][5] The primary signaling cascades activated by oncogenic K-Ras include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4]

Recent drug discovery efforts have identified pyrimidine-based scaffolds as promising inhibitors of mutant K-Ras, particularly the G12C and G12D variants. These inhibitors can bind to specific pockets on the K-Ras protein, disrupting its function and blocking downstream signaling. The structural features of this compound analogs make them suitable candidates for the design of novel K-Ras inhibitors.

The signaling cascade initiated by the activation of K-Ras is a critical driver of tumorigenesis. Upon activation, K-Ras recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Subsequently, MEK activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation.[3] Concurrently, active K-Ras can also activate the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP K-Ras-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP K-Ras-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates GAP GAP GAP->KRAS_GTP Accelerates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: K-Ras Signaling Pathway.

Cyclooxygenase (COX) Inhibition in Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[6]

Pyrimidine derivatives have been investigated as selective COX-2 inhibitors.[8] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The structural characteristics of this compound analogs suggest their potential as scaffolds for the development of novel anti-inflammatory agents targeting COX-2.

The induction of COX-2 expression is a complex process regulated by various pro-inflammatory stimuli, such as cytokines and growth factors. These stimuli activate intracellular signaling cascades, including the MAPK and NF-κB pathways, which converge on the nucleus to promote the transcription of the COX-2 gene.[9] The resulting increase in COX-2 enzyme levels leads to the heightened production of prostaglandins, which mediate the inflammatory response.[7]

COX2_Signaling_Pathway cluster_cell Inflammatory Cell Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->TranscriptionFactors NFkB_Pathway->TranscriptionFactors COX2_Gene COX-2 Gene Transcription TranscriptionFactors->COX2_Gene Induces COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Catalyzed by COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 Signaling Pathway.

Other Potential Therapeutic Targets

The versatile pyrimidine scaffold has been incorporated into inhibitors of a wide range of other enzymes and receptors, suggesting that this compound analogs may have therapeutic potential beyond K-Ras and COX inhibition. These include:

  • Other Kinases: Pyrimidine derivatives are known to inhibit various protein kinases involved in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[10][11]

  • Antimicrobial Targets: The pyrimidine nucleus is present in several antimicrobial agents. Potential mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[12][13]

Quantitative Data Summary

The following tables summarize publicly available quantitative data for various pyrimidine derivatives against relevant therapeutic targets. It is important to note that this data is for structurally related compounds and serves as a benchmark for the potential activity of novel this compound analogs.

Table 1: Antiproliferative Activity of Pyrimidine-Based K-Ras Inhibitors

Compound IDCell LineK-Ras MutationIC50 (µM)Reference
KD-8Panc-1G12D~2.1[14]
KD-8SW1990G12D~2.1[14]
KD-8CT26G12D~2.1[14]
Compound 10c Panc1G12D1.40[15]
Compound 10k Panc1G12D2.22[15]

Table 2: Enzymatic Inhibition of Pyrimidine-Based K-Ras G12D Inhibitors

Compound IDTargetIC50 (µM)Reference
Compound 10k KRAS-G12D0.009[15]
MRTX1133 (Reference) KRAS-G12D0.0004[15]

Table 3: COX Inhibition by Pyrimidine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
L1 COX-1>100>2.38[8]
L1 COX-242[8]
L2 COX-1>100>2.11[8]
L2 COX-247.5[8]
Meloxicam (Reference) COX-240[8]
Piroxicam (Reference) COX-280[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound analog and for key biological assays to evaluate its therapeutic potential.

Synthesis of a Representative Analog: Ethyl 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoate

A plausible synthetic route for this compound analogs is the Biginelli reaction, a one-pot multicomponent condensation.[16]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Benzaldehyde - Ethyl acetoacetate - Urea - Ethyl levulinate Reaction Biginelli Reaction: - Catalyst (e.g., HCl) - Solvent (e.g., Ethanol) - Reflux Start->Reaction Workup Work-up: - Cooling - Filtration - Washing Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization FinalProduct Final Product: Ethyl 3-(4-methyl-6-oxo-2-phenyl -1,6-dihydropyrimidin-5-yl)propanoate Characterization->FinalProduct

Caption: Synthesis Workflow.

Materials:

  • Benzaldehyde

  • Ethyl levulinate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl levulinate (10 mmol), and urea (15 mmol) in ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum to obtain the desired ethyl 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoate.

  • Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

K-Ras Inhibition Assays

This assay is a high-throughput method to screen for compounds that inhibit the binding of GTP to K-Ras.[4]

Materials:

  • Recombinant His-tagged K-Ras protein (wild-type or mutant)

  • GTP-Red (fluorescently labeled GTP analog)

  • Anti-6His antibody labeled with Europium cryptate (donor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume white plates

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 2 µL of the test compound dilutions or vehicle (DMSO) control.

  • Add 4 µL of His-tagged K-Ras protein to each well.

  • Prepare a detection mixture containing GTP-Red and the anti-6His-Europium cryptate antibody in assay buffer.

  • Add 4 µL of the detection mixture to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

This assay measures the phosphorylation levels of downstream effectors of the K-Ras pathway, such as ERK and AKT, in cancer cells expressing mutant K-Ras.

Materials:

  • K-Ras mutant cancer cell line (e.g., Panc-1 for G12D, NCI-H358 for G12C)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed the K-Ras mutant cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

COX Inhibition Assay (Fluorometric)

This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.[5][7]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions, COX-1 or COX-2 enzyme, and heme.

  • Incubate for 10-15 minutes at room temperature.

  • Prepare a reaction mixture containing the fluorometric probe, HRP, and arachidonic acid in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex Red) in a kinetic mode for 10-20 minutes.

  • Determine the reaction rate (slope of the fluorescence versus time curve).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.[13]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Prepare an inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (microorganism in broth without any compound).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Analogs of this compound represent a promising class of compounds with the potential to target key players in cancer, inflammation, and infectious diseases. Their structural similarity to known inhibitors of oncogenic K-Ras and COX-2 provides a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of these novel pyrimidine derivatives, paving the way for the development of new therapeutic agents.

References

Spectroscopic Profile of 3-(Pyrimidin-5-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pyrimidin-5-yl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a high-quality predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using advanced computational algorithms and are benchmarked against known experimental data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.2Singlet, broad1H-COOH
9.12Singlet1HPyrimidine H2
8.85Singlet2HPyrimidine H4, H6
2.95Triplet2H-CH₂- (alpha to pyrimidine)
2.68Triplet2H-CH₂- (alpha to COOH)
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~173.5-COOH
~158.0Pyrimidine C4, C6
~156.5Pyrimidine C2
~125.0Pyrimidine C5
~33.0-CH₂- (alpha to COOH)
~28.0-CH₂- (alpha to pyrimidine)
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1580, ~1470Medium-StrongC=C and C=N stretching (Pyrimidine ring)
~1420, ~1300MediumC-O-H bend, C-O stretch
~1250MediumC-N stretch
~800MediumC-H out-of-plane bend (Pyrimidine ring)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
AdductPredicted m/z
[M+H]⁺153.0659
[M+Na]⁺175.0478
[M-H]⁻151.0513

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 16 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -10 to 200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 5.0 s

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Acquisition Parameters:

  • Ionization Mode: ESI, positive and negative modes.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

Data Processing:

  • The acquired mass spectra are processed to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

  • The exact mass measurements are used to calculate the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (ESI) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data m/z Values, Elemental Composition MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

The Genesis and Evolution of Pyrimidine-Based Propanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrimidine-based propanoic acids. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of molecules. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as enzyme inhibitors.

A Historical Perspective: From Pyrimidine to Propanoic Acid Derivatives

The journey of pyrimidine-based propanoic acids begins with the foundational discovery of the pyrimidine ring system. The systematic study of pyrimidines commenced in 1884 with Pinner's synthesis of derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1] Although pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879 with the preparation of barbituric acid.[1]

While the early focus was on the core pyrimidine structure and its naturally occurring derivatives like uracil, thymine, and cytosine, the exploration of synthetic derivatives with diverse functionalities gained momentum over time. The attachment of a propanoic acid moiety to the pyrimidine ring represents a significant step in the chemical exploration of this scaffold, aiming to modulate its physicochemical properties and biological activities. Specific historical details on the very first synthesis of a pyrimidine-based propanoic acid are not prominently documented in readily available literature, suggesting its emergence from the broader, systematic expansion of pyrimidine chemistry rather than a singular, landmark discovery.

Synthetic Methodologies

The synthesis of pyrimidine-based propanoic acids can be achieved through various chemical strategies, generally involving the construction of the pyrimidine ring followed by the introduction or modification of the propanoic acid side chain, or vice versa.

One key approach involves the use of β-dicarbonyl compounds or their equivalents in condensation reactions with amidines. For instance, the synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids involves the condensation of amidine derivatives with molecules containing an aldehyde or ketone, followed by intramolecular cyclization and aromatization.[1]

A specific example is the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid . This multi-step synthesis starts with the regioselective N-alkylation of a substituted pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, followed by saponification of the ester to yield the propanoic acid. Subsequent modifications, such as nucleophilic substitution and reduction, afford the final product.[2]

Detailed Experimental Protocol: Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid

This protocol is based on the work of Rosemeyer (2007).[2]

Step 1: Synthesis of Ethyl 3-[4-chloro-2-(methylthio))-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propanoate (3a)

  • To a suspension of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (2) (0.5 g, 2.5 mmol) in a mixture of benzene (20 mL) and 50% aqueous sodium hydroxide (20 mL), add tetrabutylammonium hydrogensulfate (85 mg, 0.25 mmol).

  • Agitate the mixture for 5 minutes using a vibromixer.

  • Add ethyl 3-bromopropionate (3.11 mL, 25 mmol) and continue mixing for 60 minutes.

  • Add another portion of ethyl 3-bromopropionate (3.11 mL, 25 mmol) and mix for an additional 30 minutes.

  • Separate the layers and extract the aqueous phase twice with benzene.

  • Combine the organic layers, wash with water, filter, and evaporate to dryness.

  • Dissolve the residue in a small amount of methanol and crystallize the product by adding water.

Step 2: Synthesis of 3-[4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propanoic acid (3b)

  • Saponify the ester group of compound 3a to yield the corresponding carboxylic acid. Detailed saponification conditions were not provided in the source but typically involve treatment with a base like NaOH or KOH in an aqueous or alcoholic solution, followed by acidification.

Step 3: Synthesis of 3-(4-Amino-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (4a)

  • Dissolve the acid 3b (300 mg, 1.1 mmol) in concentrated aqueous ammonia (25%) and heat to 120°C in an autoclave for 12 hours.

  • Evaporate the mixture to dryness.

  • Dissolve the residue in dilute aqueous ammonia and acidify with glacial acetic acid to crystallize the product.

Step 4: Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (4b)

  • Perform reductive removal of the 2-methylthio group from compound 4a . Specific reduction conditions were not detailed in the source but could involve reagents like Raney Nickel.

Biological Activities and Structure-Activity Relationships

Pyrimidine-based propanoic acids have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors. The propanoic acid moiety can act as a key pharmacophoric feature, enabling interactions with the active sites of various enzymes.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary target for some pyrimidine derivatives is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[3] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[3] Inhibition of DHODH leads to pyrimidine starvation, which can induce both cell death and differentiation in cancer cells.[3]

Other Biological Activities

Derivatives of pyrimidine-based propanoic acids have also been explored for other therapeutic applications, including:

  • Antimicrobial activity : Certain synthesized derivatives have shown antibacterial properties.

  • Anti-inflammatory and Antioxidant properties : Some pyrimidine derivatives have demonstrated the ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways.[5]

The biological activity is often influenced by the nature and position of substituents on the pyrimidine ring.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of selected pyrimidine derivatives, including some with carboxylic acid functionalities, against various biological targets. This data highlights the potential of this chemical class in drug discovery.

CompoundTargetActivity (IC50)Cell LineReference
Pyrimidine derivative 2aLipoxygenase42 µM-[5]
Pyrimidine derivative 2fLipoxygenase47.5 µM-[5]
Chalcone 1gLipoxygenase17 µM-[5]
Pyrimidine derivative 2dCytotoxicityStrong at 50 µMA549[5]
Compound 17 (boronic acid derivative)VCP/p9754.7 nM (enzymatic)-[6]
Compound 17 (boronic acid derivative)Cytotoxicity2.80 µMA549[6]
Compound 17 (boronic acid derivative)Cytotoxicity0.86 µMRPMI8226[6]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine-based propanoic acids are intrinsically linked to their ability to modulate specific cellular signaling pathways.

The De Novo Pyrimidine Biosynthesis Pathway

This fundamental metabolic pathway is essential for the production of pyrimidine nucleotides. DHODH, the fourth enzyme in this pathway, is a key regulatory point.[3] By inhibiting DHODH, pyrimidine-based propanoic acids can disrupt the synthesis of UMP, a precursor for all other pyrimidine nucleotides, thereby halting DNA and RNA synthesis and cell proliferation.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate ATP, HCO3- Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate CAD CAD (CPSII, ATCase, DHOase) CAD->Carbamoyl Phosphate CAD->Carbamoyl Aspartate CAD->Dihydroorotate OMP OMP Orotate->OMP PRPP DHODH DHODH DHODH->Orotate Inhibitor Pyrimidine-based Propanoic Acid Inhibitor->DHODH UMP UMP OMP->UMP UMPS UMPS UMPS->OMP UMPS->UMP

Figure 1. The de novo pyrimidine biosynthesis pathway and the point of inhibition by pyrimidine-based propanoic acids.
mTORC1 Signaling Pathway and Pyrimidine Synthesis

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate de novo pyrimidine synthesis.[7][8][9] mTORC1, through its downstream effector S6K1, can phosphorylate and activate the CAD enzyme, which catalyzes the first three steps of pyrimidine biosynthesis.[7][8][9] This provides another layer of regulation and a potential indirect target for therapeutic intervention.

mTORC1_signaling Growth_Signals Growth Signals (e.g., Insulin) mTORC1 mTORC1 Growth_Signals->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates CAD CAD S6K1->CAD Phosphorylates & Activates Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis CAD->Pyrimidine_Synthesis Initiates

Figure 2. mTORC1 signaling pathway stimulating de novo pyrimidine synthesis.

Future Directions

The field of pyrimidine-based propanoic acids continues to evolve, with ongoing research focused on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action and the identification of new biological targets will be crucial for the development of the next generation of therapeutics based on this versatile chemical scaffold. The exploration of their potential in combination therapies, particularly in oncology, also represents a promising avenue for future investigation.

References

3-(Pyrimidin-5-yl)propanoic Acid: An Examination of its Role in Human Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 3-(Pyrimidin-5-yl)propanoic acid and its posited role as a human metabolite. Following a comprehensive review of metabolomic databases and the scientific literature, there is currently no direct evidence to classify this compound as an endogenous human metabolite. The established catabolic pathways of pyrimidine bases in humans do not lead to the formation of this compound. While derivatives of this compound are of significant interest in medicinal chemistry for their potential therapeutic applications, the parent compound has not been identified in human biofluids or tissues as a product of natural metabolic processes. This document outlines the known pathways of human pyrimidine degradation and contrasts this with the synthetic and research applications of this compound derivatives.

Human Pyrimidine Catabolism: Established Pathways

In humans, the breakdown of the pyrimidine bases, uracil and thymine, is a well-characterized metabolic pathway. This catabolic process does not result in the formation of this compound. Instead, the pyrimidine ring is opened and degraded into smaller, non-toxic molecules.

The key steps in pyrimidine degradation are:

  • Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively.

  • Ring Opening: Dihydropyrimidinase cleaves the heterocyclic ring to form N-carbamoyl-β-alanine from dihydrouracil and N-carbamoyl-β-aminoisobutyrate from dihydrothymine.

  • Hydrolysis: β-ureidopropionase hydrolyzes these intermediates to produce the amino acids β-alanine and β-aminoisobutyrate, along with ammonia and carbon dioxide.[1][2][3]

These end products, β-alanine and β-aminoisobutyrate, can then be further metabolized or excreted.[1][4] The established pyrimidine degradation pathway is depicted below.

Pyrimidine_Catabolism cluster_0 Reduction cluster_1 Ring Opening cluster_2 Hydrolysis Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD N_Carbamoyl_beta_Alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine Dihydropyrimidinase N_Carbamoyl_beta_Aminoisobutyrate N-Carbamoyl-β-Aminoisobutyrate Dihydrothymine->N_Carbamoyl_beta_Aminoisobutyrate Dihydropyrimidinase beta_Alanine β-Alanine N_Carbamoyl_beta_Alanine->beta_Alanine β-ureidopropionase beta_Aminoisobutyrate β-Aminoisobutyrate N_Carbamoyl_beta_Aminoisobutyrate->beta_Aminoisobutyrate β-ureidopropionase Metabolites Further Metabolism beta_Alanine->Metabolites beta_Aminoisobutyrate->Metabolites Synthesis_Workflow StartingMaterials Starting Materials (e.g., Amidines, Aldehydes) Condensation Condensation & Cyclization StartingMaterials->Condensation Intermediate Substituted Pyrimidine Intermediate Condensation->Intermediate Functionalization Side Chain Functionalization Intermediate->Functionalization FinalProduct 3-(Pyrimidin-5-yl)propanoic Acid Derivative Functionalization->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Activity Screening Characterization->BioAssay

References

An In-Depth Technical Guide to the In Silico Modeling of 3-(pyrimidin-5-yl)propanoic Acid Binding Affinity to Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that acts as a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1] Its dysregulation is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[2] Structure-based drug design, powered by in silico modeling, offers a robust framework for the rapid screening and optimization of potential small-molecule inhibitors.[3] This technical guide provides a comprehensive, step-by-step methodology for evaluating the binding affinity of a novel compound, 3-(pyrimidin-5-yl)propanoic acid, with its putative target, CDK2. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide details protocols for data acquisition, molecular docking, and molecular dynamics (MD) simulations, supplemented with structured data tables and workflow visualizations to ensure clarity and reproducibility.

Introduction to the In Silico Modeling Cascade

The discovery of novel kinase inhibitors is a cornerstone of modern oncology research. The process often begins by identifying a promising chemical scaffold, such as the pyrimidine core, which is present in numerous known kinase inhibitors.[4] Computational methods, collectively known as in silico modeling, allow for the efficient prediction of molecular interactions between a ligand (the small molecule) and its receptor (the target protein), thereby prioritizing candidates for synthesis and experimental validation.[3]

This guide uses the interaction between this compound and human CDK2 as a representative case study. We will delineate a complete computational workflow, from initial data preparation to the advanced validation of binding poses through dynamic simulation.

Biological Context: The CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (Rb).[1][5] This action releases the E2F transcription factor, which in turn activates genes required for DNA synthesis, driving the cell from the G1 phase into the S phase.[6] Inhibiting CDK2 can therefore halt this process, leading to cell cycle arrest and preventing the proliferation of cancer cells.

CDK2_Signaling_Pathway GF Growth Factors CyclinD Cyclin D GF->CyclinD Rb Rb CyclinD->Rb p CDK46 CDK4/6 CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CyclinE->Rb p CDK2 CDK2 CDK2->Rb p Inhibitor This compound (Putative Inhibitor) Inhibitor->CDK2 Inhibition

Figure 1: Simplified CDK2 signaling pathway for G1/S transition.

Experimental Protocols: A Step-by-Step Guide

A rigorous in silico analysis follows a structured protocol to ensure the results are reliable and reproducible. The overall workflow involves preparing the receptor and ligand, performing docking simulations to predict binding modes, and refining these predictions with molecular dynamics.

In_Silico_Workflow start Start: Define Project prep_ligand 1. Ligand Preparation (this compound) start->prep_ligand prep_receptor 2. Receptor Preparation (Human CDK2, PDB: 2FVD) start->prep_receptor docking 3. Molecular Docking (AutoDock Vina) prep_ligand->docking prep_receptor->docking analysis_dock 4. Docking Analysis (Binding Energy & Pose) docking->analysis_dock md_sim 5. MD Simulation (GROMACS) analysis_dock->md_sim Select best pose analysis_md 6. MD Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->analysis_md conclusion End: Report Findings analysis_md->conclusion

Figure 2: Overall workflow for in silico binding affinity modeling.
Ligand Preparation

The accuracy of a docking simulation begins with a high-quality, low-energy 3D conformation of the ligand.

  • Structure Retrieval: Obtain the 2D structure of this compound from the PubChem database (CID 17889103).

  • 3D Conversion and Energy Minimization:

    • Use a molecular editor or a tool like Open Babel to convert the 2D structure to a 3D format (e.g., SDF or MOL2).

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer.

  • File Format Conversion:

    • Add polar hydrogens and compute Gasteiger charges, which are necessary for docking calculations.

    • Convert the processed ligand file to the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, charge information, and torsional degrees of freedom.

Receptor Preparation

Preparing the protein target involves cleaning the crystal structure and defining the active site.

  • Structure Retrieval: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this case study, we select PDB ID: 2FVD , which contains a diaminopyrimidine inhibitor, providing a well-defined active site.[7]

  • Structure Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity.

    • Isolate the protein chain (Chain A in 2FVD) and the co-crystallized ligand for reference.

  • Protonation and File Conversion:

    • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Merge non-polar hydrogens and assign atomic charges (e.g., Kollman charges).

    • Save the cleaned receptor structure in the PDBQT format.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the receptor's active site.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the entire binding site of CDK2. The coordinates for this box are centered on the position of the co-crystallized inhibitor from the PDB structure (2FVD).

    • The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site (e.g., 25 x 25 x 25 Å).

  • Running AutoDock Vina:

    • Execute the docking simulation using the prepared ligand and receptor PDBQT files and the defined grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a suitable value (e.g., 16 or 32) to balance computational cost and accuracy.

  • Output Analysis:

    • AutoDock Vina will generate multiple binding poses (typically 9-10), ranked by their predicted binding affinity in kcal/mol.

    • The pose with the lowest binding affinity score is considered the most favorable predicted binding mode.

Data Presentation and Quantitative Analysis

Molecular Docking Results

The primary output of a docking simulation is the binding affinity. This value estimates the Gibbs free energy of binding (ΔG). Lower (more negative) values indicate stronger predicted binding.[8]

Compound NamePubChem CIDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Kᵢ) at 298KKey Interacting Residues (Predicted)
This compound 17889103-6.810.5 µMLeu83, Gln131, Asp145
Roscovitine (Reference Inhibitor)5287969-9.2150 nMLeu83, Phe80, Lys33, Asp86
Table 1: Illustrative molecular docking results for this compound against CDK2.
Molecular Dynamics (MD) Simulation Protocol

While docking provides a static snapshot, MD simulations assess the stability of the ligand-receptor complex in a simulated physiological environment over time.

  • System Setup:

    • Use the top-ranked docking pose of the CDK2-ligand complex as the starting structure.

    • Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by constant pressure (NPT ensemble) to stabilize temperature and pressure.

  • Production Run:

    • Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

Analysis of MD Trajectories

Analysis of the MD trajectory provides insights into the dynamic behavior and stability of the protein-ligand complex.

Analysis MetricDescriptionIllustrative Result for CDK2-Ligand ComplexInterpretation
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial positions over time.Protein: 1.5 ± 0.3 ÅLigand: 1.2 ± 0.4 ÅLow, stable RMSD values suggest the complex remains in a stable conformation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average positions.High fluctuation in loop regions; low fluctuation in the active site.Confirms that the binding site residues remain relatively rigid to hold the ligand.
Hydrogen Bond Analysis Counts the number of hydrogen bonds between the ligand and receptor over time.Average of 2-3 stable H-bonds maintained throughout the simulation.Indicates key interactions, such as with Asp145, are consistently present.

Table 2: Summary of key metrics from a 100 ns MD simulation.

Binding_Affinity_Logic LowEnergy Lower Binding Affinity (e.g., -9.2 kcal/mol) StrongBinding Stronger Predicted Binding (Higher Potency) LowEnergy->StrongBinding HighEnergy Higher Binding Affinity (e.g., -6.8 kcal/mol) WeakBinding Weaker Predicted Binding (Lower Potency) HighEnergy->WeakBinding LowKi Low Kᵢ Value (e.g., 150 nM) StrongBinding->LowKi HighKi High Kᵢ Value (e.g., 10.5 µM) WeakBinding->HighKi

Figure 3: Logical relationship between binding energy and predicted potency.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for assessing the binding affinity of this compound to the oncological target CDK2. The methodologies described, from receptor preparation and molecular docking to the validation of results with molecular dynamics simulations, represent a standard pipeline in modern computational drug discovery.

The illustrative data presented suggests that while this compound may bind to the active site of CDK2, its predicted affinity is modest compared to established inhibitors like Roscovitine. The stability of the complex, as suggested by MD simulation metrics, provides confidence in the predicted binding mode.

These computational predictions serve as a critical foundation for the next steps in the drug discovery process. Promising candidates identified through this workflow should be synthesized and subjected to in vitro kinase assays and cellular proliferation assays to experimentally validate their inhibitory activity. The in silico model can then be further refined with experimental data to guide the rational design of more potent and selective analogs.

References

An In-Depth Technical Guide to 3-(Pyrimidin-5-yl)propanoic Acid: A Potential Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

3-(Pyrimidin-5-yl)propanoic acid, a heterocyclic carboxylic acid, has emerged as a compound of significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its potential role as a modulator of key cellular signaling pathways. Notably, this compound is investigated as a potential inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an enzyme implicated in various oncogenic and metabolic signaling cascades. This document details available data on its physicochemical properties, outlines a representative synthesis protocol, and explores the intricacies of the LMW-PTP signaling pathway, a primary target of this class of molecules.

Compound Identification and Physicochemical Properties

CAS Number: 933682-83-8[1] Molecular Formula: C₇H₈N₂O₂[1][2]

The structural and physicochemical properties of this compound are crucial for understanding its biological activity and developing it as a potential therapeutic agent. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Weight 152.15 g/mol [3]
Monoisotopic Mass 152.05857750 g/mol PubChem
SMILES O=C(O)CCC1=CN=CN=C1[2]
InChI Key RNCFDQFEJGONQV-UHFFFAOYSA-N[2]
Predicted XLogP3 -0.6PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 2PubChem

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of a Pyrimidine-5-alkanoic Acid Derivative

This protocol is based on the synthesis of a structurally related pyrimidine derivative and serves as a foundational methodology.

Materials:

  • Appropriate starting pyrimidine precursor (e.g., a halopyrimidine or a pyrimidine with a suitable leaving group at the 5-position)

  • An alkyl propanoate with a suitable functional group for coupling (e.g., a Grignard reagent or a boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Hydrolyzing agent (e.g., LiOH or NaOH in a water/methanol mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Coupling Reaction: To a solution of the starting pyrimidine precursor in an anhydrous solvent, add the alkyl propanoate derivative, palladium catalyst, and base.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding ethyl 3-(pyrimidin-5-yl)propanoate.

  • Hydrolysis: The purified ester is dissolved in a mixture of water and a co-solvent like methanol or ethanol. An aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Biological Activity and Signaling Pathway

Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)

Research into 3-(2,6-disubstituted 5-pyrimidyl) propionic acids suggests that this class of compounds holds potential as inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). LMW-PTP is a key enzyme in cellular signaling and is implicated in the progression of cancer and type II diabetes. The inhibition of LMW-PTP is a promising therapeutic strategy, and pyrimidine-based compounds are being actively investigated for this purpose.

While specific quantitative data for the inhibition of LMW-PTP by this compound is not available in the public domain, the table below presents data for other reported LMW-PTP inhibitors to provide a context for the potential potency of this compound class.

InhibitorTargetIC₅₀ / KᵢCell-based ActivityReference
Compound 18 LMW-PTPKᵢ = 1.2 nMModerate to good oral bioavailability in mice[4][5]
A benzofuran salicylic acid derivative mPTPBIC₅₀ = 38 nMReverses altered host immune responses[6]
SPAA-derived inhibitor LMW-PTP>50-fold preference for LMW-PTP-
The LMW-PTP Signaling Pathway

LMW-PTP plays a crucial role as a positive regulator of signaling pathways that are often dysregulated in cancer. It dephosphorylates and thereby activates key signaling proteins, including receptor tyrosine kinases (RTKs) and Src family kinases. The diagram below illustrates a simplified model of the LMW-PTP signaling cascade and the potential point of intervention for an inhibitor like this compound.

LMW_PTP_Signaling_Pathway GF Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK pRTK Phosphorylated RTK (p-RTK) RTK->pRTK Autophosphorylation Ras Ras pRTK->Ras PI3K PI3K pRTK->PI3K LMWPTP LMW-PTP LMWPTP->pRTK Dephosphorylation (Activation of RTK) Inhibitor 3-(Pyrimidin-5-yl)propanoic acid (Inhibitor) Inhibitor->LMWPTP Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

LMW-PTP Signaling Pathway and Point of Inhibition.

In this pathway, growth factors stimulate the autophosphorylation and activation of receptor tyrosine kinases. Activated RTKs then initiate downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. LMW-PTP acts to dephosphorylate and activate RTKs, thus amplifying these pro-growth signals. An inhibitor like this compound would block the activity of LMW-PTP, leading to a downregulation of these signaling pathways and potentially inhibiting cancer cell growth and survival.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting key cellular signaling pathways. Its potential as an inhibitor of LMW-PTP warrants further investigation, including the development of a robust and scalable synthesis, comprehensive in vitro and in vivo characterization of its inhibitory activity, and further elucidation of its mechanism of action. Future research should focus on obtaining quantitative biological data for this specific compound and exploring its efficacy in preclinical models of cancer and metabolic diseases. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this and related pyrimidine derivatives.

References

Methodological & Application

Synthesis of 3-(Pyrimidin-5-yl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(Pyrimidin-5-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step sequence starting from commercially available 5-bromopyrimidine. The protocol includes a Heck coupling reaction to introduce the carbon chain, followed by catalytic hydrogenation and subsequent ester hydrolysis.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This multi-step synthesis is designed based on established and reliable organic chemistry transformations.

Step 1: Synthesis of Ethyl (E)-3-(pyrimidin-5-yl)acrylate via Heck Coupling

This step involves the palladium-catalyzed cross-coupling of 5-bromopyrimidine with ethyl acrylate.

  • Materials:

    • 5-bromopyrimidine

    • Ethyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), palladium(II) acetate (0.03 equiv), and tri(o-tolyl)phosphine (0.06 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF, followed by triethylamine (2.0 equiv) and ethyl acrylate (1.5 equiv).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-3-(pyrimidin-5-yl)acrylate.

Step 2: Synthesis of Ethyl 3-(pyrimidin-5-yl)propanoate via Catalytic Hydrogenation

The double bond of the acrylate is reduced to a single bond using catalytic hydrogenation.

  • Materials:

    • Ethyl (E)-3-(pyrimidin-5-yl)acrylate

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve ethyl (E)-3-(pyrimidin-5-yl)acrylate (1.0 equiv) in ethanol in a suitable hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol% Pd).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete as indicated by TLC or ¹H NMR.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(pyrimidin-5-yl)propanoate, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of this compound via Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials:

    • Ethyl 3-(pyrimidin-5-yl)propanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 3-(pyrimidin-5-yl)propanoate (1.0 equiv) in a mixture of THF (or methanol) and water.

    • Add lithium hydroxide (1.5-2.0 equiv) or an equivalent amount of sodium hydroxide.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that yields are estimates and can vary based on experimental conditions and scale.

StepStarting Material(s)Key ReagentsProductExpected Yield (%)
15-Bromopyrimidine, Ethyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NEthyl (E)-3-(pyrimidin-5-yl)acrylate70-85
2Ethyl (E)-3-(pyrimidin-5-yl)acrylate10% Pd/C, H₂Ethyl 3-(pyrimidin-5-yl)propanoate>95
3Ethyl 3-(pyrimidin-5-yl)propanoateLiOH or NaOH, HClThis compound85-95

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start 5-Bromopyrimidine Step1 Heck Coupling (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF) Start->Step1 Intermediate1 Ethyl (E)-3-(pyrimidin-5-yl)acrylate Step1->Intermediate1 Purification1 Column Chromatography Intermediate1->Purification1 Step2 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Intermediate2 Ethyl 3-(pyrimidin-5-yl)propanoate Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH, H₂O/THF, then HCl) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification2 Filtration/Extraction FinalProduct->Purification2 Purification1->Step2

Caption: Synthetic workflow for this compound.

Application Notes & Protocols for Diversity-Oriented Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Diversity-Oriented Synthesis (DOS) offers a powerful strategy to rapidly generate libraries of complex and diverse pyrimidine-based molecules for the exploration of novel biological targets. This document provides detailed protocols and application notes for the synthesis of a diverse library of dihydropyrimidinones (DHPMs) via the Biginelli three-component reaction, a cornerstone of DOS. Furthermore, it presents data on their biological evaluation as potential anticancer agents and illustrates a key signaling pathway targeted by such derivatives.

Introduction to Diversity-Oriented Synthesis (DOS) of Pyrimidines

The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including antiviral, anticancer, and antimicrobial agents.[1][2] Traditional organic synthesis often focuses on creating a single target molecule. In contrast, Diversity-Oriented Synthesis (DOS) aims to efficiently produce a collection of structurally diverse molecules, enabling the systematic exploration of chemical and biological space.[3][4]

Multi-component reactions (MCRs) are particularly well-suited for DOS campaigns as they allow for the assembly of complex products from three or more starting materials in a single step, introducing multiple points of diversity.[5][6] The Biginelli reaction, a classic MCR discovered in 1893, condenses an aldehyde, a β-ketoester, and a urea or thiourea to yield functionally rich 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This reaction is ideal for generating large libraries of compounds for high-throughput screening.

Experimental Workflow for a DOS Campaign

The general workflow for a pyrimidine-focused DOS campaign involves library design, parallel synthesis, purification, and subsequent biological screening. This systematic approach allows for the efficient identification of novel bioactive compounds.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Target Validation A Select Diverse Building Blocks (Aldehydes, Ketoesters, Ureas) B Parallel Synthesis (e.g., Biginelli Reaction) A->B D High-Throughput Screening (HTS) C Library Purification (e.g., Chromatography) B->C C->D E Hit Identification & IC50 Determination D->E G Mechanism of Action Studies F Structure-Activity Relationship (SAR) Analysis E->F F->G H Lead Optimization G->H

Caption: General workflow for a Diversity-Oriented Synthesis (DOS) campaign.

Protocol: Parallel Synthesis of a Dihydropyrimidinone (DHPM) Library via the Biginelli Reaction

This protocol describes a general method for the parallel synthesis of a DHPM library in a 24-well plate format using a variety of aldehydes, β-dicarbonyl compounds, and ureas/thioureas.

Materials:

  • Aldehydes (R1): Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, etc. (1.0 mmol per well)

  • β-Dicarbonyl (R2, R3): Ethyl acetoacetate, Methyl acetoacetate, Acetylacetone, etc. (1.0 mmol per well)

  • Urea/Thiourea (X): Urea, Thiourea (1.5 mmol per well)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol per well) or Copper(II) trifluoroacetate

  • Solvent: Ethanol or Acetonitrile (2 mL per well)

  • 24-well reaction block with reflux condenser

  • Stir bars

Procedure:

  • Preparation: To each well of the 24-well reaction block containing a magnetic stir bar, add the selected aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst & Solvent Addition: Add the catalyst (e.g., p-TSA, 0.1 mmol) to each well, followed by the solvent (Ethanol, 2 mL).

  • Reaction: Place the reaction block on a stirring hotplate, attach the reflux condenser, and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the reaction block to room temperature. In many cases, the product will precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The crude residue can then be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Synthetic Results

The Biginelli reaction is compatible with a wide range of functional groups, allowing for the creation of a highly diverse library. The yields are typically moderate to excellent.

Table 1: Representative Library of Synthesized Dihydropyrimidinones (DHPMs)

Compound IDR1 (Aldehyde)R2R3XYield (%)
DHPM-1 PhenylCH₃OEtO91%
DHPM-2 4-Cl-PhenylCH₃OEtO85%
DHPM-3 4-OCH₃-PhenylCH₃OEtO88%
DHPM-4 3-NO₂-PhenylCH₃OEtO78%
DHPM-5 PhenylCH₃OEtS82%
DHPM-6 4-Cl-PhenylCH₃OEtS89%
DHPM-7 4-OH-PhenylCH₃OMeO75%
DHPM-8 2-FurylCH₃OEtO68%

Yields are representative and may vary based on specific reaction conditions and purification methods.

Application: Anticancer Activity of DHPM Libraries

DHPMs have been extensively investigated for their therapeutic potential, with many derivatives showing potent anticancer activity. Libraries synthesized via the Biginelli reaction are frequently screened against various cancer cell lines to identify lead compounds. Some derivatives have been found to act as inhibitors of crucial signaling proteins like kinases.[5][7]

Table 2: In Vitro Cytotoxicity Data (IC₅₀) of Selected DHPM Derivatives

Compound IDCancer Cell LineTarget PathwayIC₅₀ (µM)Reference
HD-7 MCF-7 (Breast)EGFR16.75[7]
HD-8 MCF-7 (Breast)EGFR18.33[7]
Compound 19 NCI-H460 (Lung)mTOR / VEGFR-2>85% GI*[5]
Compound 19 -mTOR Kinase0.64[5]
Compound 19 -VEGFR-2 Kinase1.97[5]
Compound 4f MCF-7 (Breast)Not Specified2.15[4]
DHPM-Ea A549 (Lung)Not Specified<10

*GI = Growth Inhibition at a single concentration, specific IC₅₀ not provided.

Signaling Pathway Visualization

Several DHPM derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian Target of Rapamycin (mTOR).[5] Inhibition of these pathways can block tumor angiogenesis, proliferation, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation DHPM DHPM Derivative (e.g., Cmpd 19) DHPM->VEGFR2 DHPM->mTOR

Caption: Inhibition of the VEGFR-2 and PI3K/Akt/mTOR signaling pathways.

Conclusion

Diversity-Oriented Synthesis, exemplified by the robust and versatile Biginelli reaction, is a highly effective approach for the generation of pyrimidine-based compound libraries. The resulting dihydropyrimidinone scaffolds serve as a rich source for the discovery of novel drug candidates, particularly in the field of oncology. The protocols and data presented herein provide a framework for researchers to apply these principles in their own drug discovery and chemical biology programs.

References

Application Note: Purification of 3-(Pyrimidin-5-yl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyrimidin-5-yl)propanoic acid is a heterocyclic compound incorporating both a pyrimidine ring and a carboxylic acid functional group. As an intermediate in medicinal chemistry and drug development, its purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.[1][2] Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the more soluble impurities behind in the solution (mother liquor).[5] This document provides a detailed protocol for the purification of this compound using this method.

Experimental Protocol

This protocol outlines the steps for the purification of this compound via recrystallization from a mixed solvent system, which is often effective for compounds with intermediate polarity.

Materials and Equipment:

  • Crude this compound

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Methodology:

  • Solvent Selection: Based on the polar nature of the carboxylic acid and pyrimidine moieties, a mixed solvent system of ethanol and water is proposed. Carboxylic acids generally show good solubility in alcohols like ethanol.[6] Water is used as an anti-solvent to reduce the compound's solubility upon cooling, thereby inducing crystallization.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of hot ethanol to the flask while heating on a hot plate with gentle stirring. Continue adding hot ethanol in small portions until the compound just dissolves.[3]

  • Decolorization (Optional):

    • If the solution is colored due to high molecular weight impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.[4]

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.[3][4]

  • Crystallization:

    • Heat the clear filtrate to boiling. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of well-defined, pure crystals.[3][5]

    • For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the compound.[3][5]

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals on the filter with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying:

    • Dry the purified crystals on the funnel by allowing air to be drawn through them for an extended period.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Experimental Workflow

Recrystallization_Workflow start Crude Product dissolution 1. Dissolution (Min. hot ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration crystallization 3. Crystallization (Add H₂O, cool slowly) hot_filtration->crystallization vacuum_filtration 4. Vacuum Filtration crystallization->vacuum_filtration washing 5. Washing (Cold solvent) vacuum_filtration->washing impurities Impurities in Mother Liquor vacuum_filtration->impurities drying 6. Drying washing->drying end_product Pure Product drying->end_product

Caption: Workflow diagram for the purification of this compound.

Data Summary

The following table presents representative data for the purification of this compound, illustrating the expected outcome of the recrystallization process.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~94.5%>99.5%
Appearance Off-white to tan solidWhite crystalline solid
Melting Point 145-149 °C (broad)152-154 °C (sharp)
Typical Yield N/A80-90%

Troubleshooting

  • Compound Fails to Crystallize: The solution may not be sufficiently saturated. Try evaporating some of the solvent to decrease the volume. If that fails, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[4][5]

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the solution cooling too rapidly. Reheat the solution to dissolve the oil, add slightly more solvent, and ensure the cooling process is very slow.[3]

  • Low Yield: A low yield can result from using too much solvent during the dissolution step or washing the final crystals with an excessive volume of cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents in a well-ventilated fume hood.

  • Never heat flammable organic solvents like ethanol with an open flame; use a hot plate.

  • Avoid inhaling vapors and direct contact with the skin.

References

Application Notes and Protocols for the Analysis of 3-(Pyrimidin-5-yl)propanoic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(Pyrimidin-5-yl)propanoic acid in research and drug development settings. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are outlined, offering options for both routine purity assessments and sensitive quantification in complex matrices.

HPLC-UV Method for Quantification of this compound

This protocol details a reversed-phase HPLC method with UV detection, suitable for determining the purity and concentration of this compound in bulk samples and simple formulations.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

b) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

c) Chromatographic Conditions: A C18 reversed-phase column is a common choice for the separation of pyrimidine and propanoic acid derivatives.[1][2] The mobile phase consists of a mixture of acetonitrile and water, with formic acid added to improve peak shape and control ionization.[1][3]

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm

d) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method.

ParameterResult
Retention Time Approx. 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C D Prepare and Filter Sample B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection at 225 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

HPLC analysis workflow from sample preparation to data processing.

LC-MS Method for High-Sensitivity Quantification of this compound

This protocol describes a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound, which is ideal for bioanalytical studies or trace impurity analysis.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

b) Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) source

c) Chromatographic Conditions: For LC-MS analysis, a lower flow rate and a smaller column internal diameter are often used to enhance sensitivity.[1]

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

d) Mass Spectrometry Conditions: Electrospray ionization in positive mode is generally suitable for pyrimidine-containing compounds.[1]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined by infusion of the standard

e) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Create calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., for plasma): For complex matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required. A simple protein precipitation can be performed by adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

Quantitative Data Summary

The LC-MS method offers significantly higher sensitivity compared to the HPLC-UV method.

ParameterResult
Retention Time Approx. 3.2 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare Standards C Inject Extract A->C B Sample Extraction (e.g., Protein Precipitation) B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (MRM) E->F G Peak Integration F->G H Quantification G->H

References

Application Notes and Protocols for the Use of 3-(Pyrimidin-5-yl)propanoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid and efficient assembly of peptides, oligonucleotides, and other complex organic molecules.[1] The incorporation of unique building blocks, such as heterocyclic compounds, is a key strategy for generating novel molecular scaffolds with diverse biological activities. Pyrimidine-containing molecules, in particular, are of significant interest due to their prevalence in biologically active compounds, including anticancer and antimicrobial agents. This document provides detailed application notes and protocols for the utilization of 3-(Pyrimidin-5-yl)propanoic acid as a custom building block in solid-phase synthesis, particularly within the context of peptide modification.

This compound offers a versatile scaffold for introducing a pyrimidine moiety into a target molecule. The carboxylic acid functionality allows for standard coupling chemistries, while the pyrimidine ring can serve as a key pharmacophore, engaging in various biological interactions. These protocols are designed to guide researchers in the efficient incorporation of this building block onto a solid support, typically as part of a larger peptide sequence, using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Data Presentation: Reagents and Conditions

The successful incorporation of this compound in SPPS relies on the appropriate selection of resins, coupling reagents, and cleavage conditions. The following tables summarize key parameters and reagents.

Table 1: Recommended Resins for Solid-Phase Synthesis

Resin TypeC-Terminal FunctionalityRecommended UseCleavage Conditions
Wang Resin AcidStandard choice for peptides with a C-terminal carboxylic acid.High concentration of Trifluoroacetic Acid (TFA)[2][3]
Rink Amide Resin AmideIdeal for the synthesis of peptide amides, mimicking native protein structures.[4][5]High concentration of TFA[3][5]
2-Chlorotrityl Chloride (2-CTC) Resin Acid (Protected)Suitable for producing protected peptide fragments for subsequent solution-phase coupling. Allows for very mild cleavage conditions.[4]Dilute TFA or Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)[5]

Table 2: Common Coupling Reagents for Carboxylic Acids

Coupling ReagentAdditiveActivator/BaseKey Features
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Fast and efficient coupling, widely used in automated synthesizers.[6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA / CollidineHighly efficient, especially for sterically hindered couplings.[7]
DIC (N,N'-Diisopropylcarbodiimide)HOBt or OxymaPure®N/ACost-effective and generates a soluble urea byproduct.[6]

Table 3: Standard Cleavage Cocktails

Cocktail NameCompositionRecommended Use
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Triisopropylsilane)General purpose for peptides without sensitive residues like Cys or Met.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (1,2-Ethanedithiol)Robust cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[8][9]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for simple peptides lacking residues prone to side reactions.[9]

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and can be adapted for both manual and automated synthesis.

Protocol 1: Manual Solid-Phase Synthesis of a Pyrimidine-Modified Peptide

This protocol outlines the steps for incorporating this compound into a peptide sequence on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) to swell the resin.

  • Gently agitate for 1-2 hours at room temperature.[9]

  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM, 3 times), and then DMF (3 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly (pre-activation).

  • Immediately add the activated acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 20-30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the desired sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a suitable cleavage cocktail (e.g., Reagent K if the peptide contains sensitive residues).[8][9]

  • Add the cleavage cocktail to the resin (~10 mL/g of initial resin) and agitate for 2-3 hours at room temperature.[9]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.[10]

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated with pyrimidine-modified peptides.

Solid_Phase_Synthesis_Workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA1 Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection1->Coupling_AA1 Wash1 Washing Steps (DMF, DCM) Coupling_AA1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pyrimidine Coupling of This compound Deprotection2->Coupling_Pyrimidine Wash2 Washing Steps Coupling_Pyrimidine->Wash2 Chain_Elongation Repeat Steps for Chain Elongation Wash2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: Workflow for Solid-Phase Synthesis of a Pyrimidine-Modified Peptide.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor G_Protein G-Protein Receptor->G_Protein Activates Pyrimidine_Peptide Pyrimidine-Modified Peptide Ligand Pyrimidine_Peptide->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical Signaling Pathway Modulated by a Pyrimidine-Modified Peptide.

These protocols and guidelines provide a comprehensive framework for the successful incorporation of this compound into solid-phase synthesis workflows, paving the way for the discovery of novel, biologically active molecules.

References

Application Notes and Protocols: 3-(Pyrimidin-5-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in drug design. 3-(Pyrimidin-5-yl)propanoic acid combines this important heterocycle with a propanoic acid side chain, providing a versatile scaffold for chemical modification. This framework serves as a valuable starting point for developing targeted therapies. These application notes focus on the use of this compound derivatives as potential inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), a significant target in oncology and metabolic diseases.

Application: Targeting Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a key enzyme in cellular signaling pathways that regulate cell growth, differentiation, and transformation.[2] Overexpression of LMW-PTP has been implicated in the progression of several cancers, including breast and colon cancer, as well as in type II diabetes.[2][3] This makes LMW-PTP an attractive target for therapeutic intervention. Derivatives of this compound, specifically 3-(2,6-disubstituted 5-pyrimidyl)propanoic acids, have been designed and synthesized as potential inhibitors of LMW-PTP.[2][4] These compounds aim to provide a more specific and practical alternative to known, non-specific inhibitors like pyridoxal 5'-phosphate (PLP).[2]

Data Presentation

The inhibitory potential of synthesized 3-(2,6-disubstituted 5-pyrimidyl) propionic acid derivatives was initially assessed using computational docking studies to predict their binding affinity to the active sites of LMW-PTP isoforms A and B. The data presented below is derived from these in silico models and serves as a predictive guide for experimental validation.

Table 1: Predicted Binding Affinities of this compound Derivatives against LMW-PTP Isoforms. Data obtained from computational docking simulations (SwissDock).[2]

Compound IDR1 SubstituentR2 SubstituentPredicted Binding Affinity (kcal/mol) - Isoform APredicted Binding Affinity (kcal/mol) - Isoform B
Known Inhibitor
PLP---7.680-7.554
Derivative 1 PhenylMethyl-8.113-8.031
Derivative 2 4-ChlorophenylMethyl-8.532-8.398
Derivative 3 4-MethoxyphenylMethyl-8.365-8.254
Derivative 4 PhenylEthyl-8.245-8.117
Derivative 5 4-ChlorophenylEthyl-8.671-8.523
Derivative 6 4-MethoxyphenylEthyl-8.499-8.376

Note: Lower binding energy values indicate a higher predicted binding affinity.

Experimental Protocols

Synthesis of 3-(2,6-disubstituted 5-pyrimidyl)propanoic Acid Derivatives

This protocol describes a general two-pathway synthesis for the target compounds, starting from the condensation of amidine derivatives.[2]

A. General Condensation and Cyclization to form Pyrimidine Core:

  • Combine equimolar amounts of the appropriate amidine derivative and sodium ethoxide in absolute ethanol.

  • Add an equimolar amount of a ketone or aldehyde-containing molecule (e.g., a substituted benzoylacetonitrile).

  • Reflux the mixture with stirring for 24 hours at approximately 85°C using a reflux condenser.

  • After cooling, concentrate the solution using a rotary evaporator.

  • Perform a liquid-liquid extraction using dichloromethane and water in a separatory funnel.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude aromatic pyrimidine intermediate.

  • Purify the intermediate using column chromatography or recrystallization.

  • Characterize the structure of the resulting substituted pyrimidine compounds using IR, 1H NMR, and 13C NMR spectroscopy.[2]

B. Pathway 1: Ester Cleavage to Yield Final Acid:

  • Dissolve the ethyl ester-containing pyrimidine intermediate in a suitable solvent like ethanol.

  • Add an excess of aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final 3-(2,6-disubstituted 5-pyrimidyl)propanoic acid.

C. Pathway 2: Lactam Formation and Hydrolysis:

  • Subject the chloro-ester pyrimidine intermediates to conditions that promote intramolecular cyclization to form a lactam.

  • Perform alkaline hydrolysis of the resulting lactam using a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution.

  • Heat the reaction mixture under reflux until the lactam ring is opened.

  • Acidify the cooled solution to precipitate the final propanoic acid derivative.

  • Isolate and purify the product as described in Pathway 1.

In Vitro LMW-PTP Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory potency (IC50) of the synthesized compounds against LMW-PTP using a fluorogenic substrate.[1][5][6]

A. Materials and Reagents:

  • Recombinant human LMW-PTP (isoform A or B)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Tween-20.[5]

  • Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5]

  • Test Compounds (dissolved in DMSO).

  • 384-well black microplates.

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

B. Assay Procedure:

  • Enzyme Preparation: Prepare a working solution of LMW-PTP in the assay buffer to a final concentration that yields a linear reaction rate (e.g., 0.1-1 nM). This optimal concentration should be determined empirically in a preliminary enzyme activity assay.[5]

  • Compound Plating: Serially dilute the test compounds in DMSO and then into the assay buffer. Add 5 µL of each compound dilution to the wells of the 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Enzyme Addition: Add 20 µL of the LMW-PTP working solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution (prepared in assay buffer). The final substrate concentration should be approximately equal to its Km value for LMW-PTP to ensure competitive inhibition can be accurately measured.[6]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity every minute for 15-30 minutes. The initial reaction velocity (V0) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Computational Docking Methodology

The predicted binding affinities were determined using molecular docking simulations to model the interaction between the synthesized inhibitors and the LMW-PTP protein.[2]

  • Ligand Preparation: The 3D structures of the potential inhibitors were designed and energy-minimized using computational chemistry software (e.g., Spartan program).[2]

  • Protein Preparation: The crystal structures of LMW-PTP isoforms A and B were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and hydrogen atoms were added.

  • Molecular Docking: Docking was performed using a program like SwissDock. The prepared ligands were docked into the defined active site of each LMW-PTP isoform.[2]

  • Binding Affinity Analysis: The resulting docked poses were analyzed using visualization software (e.g., Chimera, PyMOL) to calculate the binding affinity values (in kcal/mol) and to visualize the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.[2]

Visualizations

G cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_p1 Pathway 1 cluster_p2 Pathway 2 Amidine Amidine Derivative Condensation Condensation & Cyclization Amidine->Condensation Ketone Substituted Ketone/Aldehyde Ketone->Condensation Intermediate Substituted Pyrimidine Ester/Halide Condensation->Intermediate EsterCleavage Ester Cleavage (Hydrolysis) Intermediate->EsterCleavage Lactamization Intramolecular Cyclization Intermediate->Lactamization FinalProduct 3-(2,6-disubstituted 5-pyrimidyl) propanoic acid EsterCleavage->FinalProduct LactamHydrolysis Lactam Hydrolysis LactamHydrolysis->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

G GF Growth Factor (e.g., EGF, PDGF) GFR Growth Factor Receptor (Tyrosine Kinase) GF->GFR binds pGFR Phosphorylated GFR (Active) GFR->pGFR autophosphorylates pGFR->GFR dephosphorylates Substrate Downstream Substrate (e.g., Ras, Src) pGFR->Substrate phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (Growth, Proliferation) pSubstrate->Response activates LMWPTP LMW-PTP Inhibitor 3-(Pyrimidin-5-yl)propanoic Acid Derivative Inhibitor->LMWPTP inhibits

Caption: Simplified signaling pathway showing LMW-PTP's role and inhibition.

G Scaffold Core Scaffold 3-(Pyrimidin-5-yl) propanoic acid Modification Chemical Modification Introduction of substituents at R1 and R2 positions (2 and 6 on pyrimidine ring) Scaffold->Modification Library Compound Library Diverse set of derivatives with varying electronic and steric properties Modification->Library Target Biological Target Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Library->Target  Screening &  Optimization Outcome {Desired Outcome | Potent and selective inhibition of LMW-PTP for therapeutic effect} Target->Outcome

Caption: Logical workflow for the design of LMW-PTP inhibitors.

References

Application Notes and Protocols for Testing L-MW-PTP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), also known as Acid Phosphatase 1 (ACP1), is an 18 kDa enzyme that plays a crucial role in cellular signaling.[1] It is involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and metabolism.[2] LMW-PTP acts by dephosphorylating key signaling molecules, such as receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGF-R) and the Insulin Receptor, thereby modulating their activity.[1] Dysregulation of LMW-PTP has been implicated in several human diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[2][3]

These application notes provide detailed experimental protocols for testing the inhibition of LMW-PTP, from in vitro enzymatic assays to cell-based analyses. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

LMW-PTP Signaling Pathways

LMW-PTP influences multiple signaling cascades by dephosphorylating key protein tyrosine residues. Understanding these pathways is crucial for designing and interpreting inhibition studies.

LMW-PTP Regulation of Growth Factor Signaling

LMW-PTP negatively regulates growth factor signaling by dephosphorylating activated receptor tyrosine kinases. For example, it can dephosphorylate the activated PDGF receptor, attenuating downstream signaling pathways like the Ras-MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[4]

LMW_PTP_Growth_Factor_Signaling cluster_LMWPTP Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGF-R) Growth Factor->RTK P-RTK Phosphorylated RTK RTK->P-RTK Phosphorylation P-RTK->RTK Dephosphorylation Downstream Signaling Ras-MAPK / PI3K-Akt Pathways P-RTK->Downstream Signaling LMW-PTP LMW-PTP LMW-PTP->RTK Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival

Caption: LMW-PTP negatively regulates growth factor signaling.

LMW-PTP in Insulin Signaling

LMW-PTP is also a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, LMW-PTP can attenuate the metabolic effects of insulin, and its inhibition is being explored as a potential strategy for treating insulin resistance.[5]

LMW_PTP_Insulin_Signaling cluster_LMWPTP Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor P-Insulin Receptor Phosphorylated Insulin Receptor Insulin Receptor->P-Insulin Receptor Phosphorylation P-Insulin Receptor->Insulin Receptor Dephosphorylation PI3K-Akt Pathway PI3K-Akt Pathway P-Insulin Receptor->PI3K-Akt Pathway LMW-PTP LMW-PTP LMW-PTP->Insulin Receptor Glucose Uptake Glucose Uptake PI3K-Akt Pathway->Glucose Uptake

Caption: LMW-PTP's role in attenuating insulin signaling.

Data Presentation: LMW-PTP Inhibitors

The following table summarizes the inhibitory activities of several known LMW-PTP inhibitors. This data can serve as a reference for positive controls and for comparing the potency of novel compounds.

Compound NameChemical ClassIC50 (µM)Ki (µM)Inhibition TypeReference
Oleanolic acidTriterpenoid21.2 - 22.9--[6]
Compound 7SulfoPhenyl Acetic Amide-3.2 ± 0.1Competitive[3]
ML400Thiazolidinone derivative> 80 (selective)-Allosteric[2]
Pyridoxal 5'-phosphate (PLP)Vitamin B6 derivative-7.6Competitive[7]
SPAASulfoPhenyl Acetic Amide2000--[3]

Experimental Protocols

Experimental Workflow Overview

The general workflow for testing LMW-PTP inhibitors involves a multi-step process, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Assays pNPP_Assay pNPP Colorimetric Assay (Primary Screen) Fluorogenic_Assay Fluorogenic Assay (Secondary Screen) pNPP_Assay->Fluorogenic_Assay Kinetics Kinetic Analysis (Determine Ki and Inhibition Type) Fluorogenic_Assay->Kinetics Cell_Culture Cell Culture & Treatment with Inhibitor Kinetics->Cell_Culture Lead Compounds Lysis Cell Lysis Cell_Culture->Lysis Western_Blot Western Blot for Phospho-Substrates Lysis->Western_Blot Quantification Densitometric Analysis Western_Blot->Quantification

Caption: General workflow for LMW-PTP inhibitor testing.

Protocol 1: In Vitro LMW-PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common and straightforward method for measuring PTP activity in vitro.[8]

Objective: To determine the in vitro inhibitory effect of a compound on LMW-PTP enzymatic activity.

Materials:

  • Recombinant human LMW-PTP

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT

  • Stop Solution: 3 M NaOH

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and chill on ice.

    • Prepare a stock solution of pNPP in Assay Buffer (e.g., 70 mM).

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to a final volume of 50 µL.

      • A known amount of LMW-PTP enzyme.

      • Test compound at various concentrations.

      • Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding pNPP to each well to a final concentration of 7 mM.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 3 M NaOH to each well. The solution will turn yellow in the presence of dephosphorylated pNPP.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance_with_inhibitor / Absorbance_without_inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for LMW-PTP Inhibition by Western Blot

This protocol assesses the ability of a compound to inhibit LMW-PTP activity within a cellular context by measuring the phosphorylation status of a known LMW-PTP substrate.

Objective: To evaluate the cellular efficacy of an LMW-PTP inhibitor by monitoring the phosphorylation level of a target protein.

Materials:

  • A suitable cell line (e.g., HeLa or HEK-293 cells)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Stimulating agent (e.g., PDGF or Insulin)

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for a known LMW-PTP substrate, e.g., phospho-PDGF Receptor)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary for the specific signaling pathway being investigated.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL PDGF for 10 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGF-R) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total PDGF-R) to normalize for protein loading.

Quantitative Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein and the total protein.

  • Calculate the ratio of the phosphorylated protein to the total protein for each condition.

  • Normalize the ratios to the vehicle-treated control to determine the fold change in phosphorylation.

  • Plot the fold change against the inhibitor concentration to assess the dose-dependent effect of the compound.

References

Protocol for In Vitro Testing of Anticancer Activity: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro evaluation of potential anticancer agents is a critical first step in the drug discovery pipeline. These assays provide essential information on the cytotoxic and cytostatic effects of a compound, elucidating its mechanism of action and guiding further preclinical and clinical development. This document provides a comprehensive overview of standard protocols for assessing the anticancer activity of test compounds in vitro, including methods for evaluating cell viability, apoptosis, and cell cycle progression.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to determining the dose-dependent effects of a test compound on cancer cell lines. The two most common methods are the MTT and SRB assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][2] The amount of formazan is directly proportional to the number of living cells.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number.[5][6] It is a reliable and cost-effective alternative to the MTT assay.[5]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[7][8] Allow the plates to air dry.[8]

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][7]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

  • Dye Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Data Presentation: Cell Viability and Cytotoxicity

Summarize the IC50 values for the test compound in a table for easy comparison across different cell lines and exposure times.

Cell LineTest Compound IC50 (µM)Positive Control IC50 (µM)
24h 48h
MCF-7 85.350.1
HeLa 92.165.4
A549 110.578.9

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death. Several methods can be used to detect and quantify apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a widely used method for detecting early and late-stage apoptosis.[9][10] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA and neutralize with complete medium.[3]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[10]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Presentation: Apoptosis Analysis

The results are presented as the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control 95.22.11.51.2
Test Compound (IC50) 45.830.520.13.6
Positive Control 30.145.222.32.4
Western Blot Analysis of Apoptosis Markers

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade.[11] Common markers include cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP (poly(ADP-ribose) polymerase).[11][12]

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Cell Cycle Analysis

Anticancer agents can exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[3][13] Flow cytometry with propidium iodide (PI) staining is the standard method for cell cycle analysis.[3]

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells and treat with the test compound as previously described.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.[3] Store the fixed cells at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[3][14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. At least 10,000 events should be collected per sample.[3]

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60.525.314.2
Test Compound (IC50) 20.115.864.1
Positive Control (Nocodazole) 10.35.284.5

Visualizations

G cluster_0 In Vitro Anticancer Activity Workflow cluster_1 Endpoint Assays cluster_2 Data Analysis start Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seed Seed Cells in Multi-well Plates start->seed treat Treat with Test Compound (Serial Dilutions) seed->treat incubate Incubate (24, 48, 72 hours) treat->incubate viability Cell Viability Assays (MTT, SRB) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle western Western Blot (Apoptotic Markers) incubate->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp end Evaluate Anticancer Activity & Mechanism ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

General workflow for in vitro anticancer testing.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes BAD BAD AKT->BAD Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Induces

Simplified PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for the Preparation of 3-(Pyrimidin-5-yl)propanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation of stock solutions of 3-(Pyrimidin-5-yl)propanoic acid (CAS No. 933682-83-8). This document outlines the necessary materials, safety precautions, and detailed step-by-step procedures for accurate and safe preparation. Due to the limited availability of public data on the solubility of this specific compound, a protocol for determining its solubility in common laboratory solvents is also included.

Compound Information and Properties

This compound is a carboxylic acid derivative containing a pyrimidine ring. Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results in chemical and biological research.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 933682-83-8[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][3]
Physical State Solid[1]
Purity Typically ≥95% (Verify with supplier)[4]
Storage (Solid) Sealed in a dry place at 2-8°C[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]

Safety Precautions

Handle this compound in accordance with good laboratory practices and the information provided in the Safety Data Sheet (SDS).

  • Hazard Identification : This compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Handling : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or fumes.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5]

  • First Aid :

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6]

Experimental Protocols

General Protocol for Solubility Determination

Materials:

  • This compound

  • Selection of solvents: DMSO, Ethanol (or Methanol), Dimethylformamide (DMF), and aqueous buffers (e.g., PBS, Tris).

  • Vortex mixer

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a tared vial.

  • Add a measured aliquot of the chosen solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10-50 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles.

  • If the compound is not fully dissolved, add another aliquot of the solvent and repeat the vortexing step.

  • Continue this process until the compound is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • For aqueous buffers, if solubility is low, a small amount of a suitable base (e.g., 1N NaOH) can be added dropwise to increase the pH and facilitate dissolution. Be mindful of how this might affect your downstream experiments.

Protocol for Preparing a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution at a desired concentration. The example below is for a 10 mM stock solution in DMSO.

Materials and Equipment:

  • This compound (MW: 152.15 g/mol )

  • Anhydrous DMSO (or other chosen solvent)

  • Analytical balance

  • Spatula

  • Appropriate volumetric flask or sterile conical tube

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass : Use the following formula to determine the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 10 mL of a 10 mM stock solution: Mass (mg) = (0.010 mol/L) x (0.010 L) x (152.15 g/mol ) x (1000 mg/g) = 1.52 mg

  • Weigh the compound : Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it into the volumetric flask or tube.

  • Dissolution : Add a portion (e.g., 70-80%) of the final volume of the chosen solvent (e.g., 7-8 mL of DMSO for a 10 mL final volume).

  • Solubilization : Cap the container and vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at elevated temperatures first.

  • Final Volume Adjustment : Once the solid is fully dissolved, add the solvent to reach the final desired volume (e.g., 10 mL).

  • Mixing and Storage : Invert the container several times to ensure the solution is homogeneous. The stock solution is now ready for use or storage.

Storage and Handling of Stock Solutions
  • Storage : Store stock solutions in tightly sealed, light-protected vials at -20°C or -80°C to minimize degradation and solvent evaporation.[1]

  • Aliquoting : It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.

  • Stability : The long-term stability of this compound in solution is not publicly documented. It is advisable to prepare fresh stock solutions periodically or qualify older stocks before use in critical experiments.

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for preparing a stock solution.

Stock_Preparation_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage A 1. Calculate Mass (Concentration, Volume, MW) B 2. Weigh Compound (Analytical Balance) A->B C 3. Add Compound to Tube B->C D 4. Add ~80% of Solvent C->D E 5. Solubilize (Vortex / Sonicate) D->E F Check for complete dissolution E->F F->E Not Dissolved G 6. Adjust to Final Volume F->G Dissolved H 7. Mix Thoroughly G->H I 8. Aliquot into Vials H->I J 9. Store at -20°C or -80°C I->J

Caption: Experimental workflow for preparing a stock solution.

Safety_Precautions Key Safety Precautions A Engineering Controls Use Fume Hood Ensure Good Ventilation B Personal Protective Equipment (PPE) Safety Goggles Lab Coat Chemical-Resistant Gloves C Handling Procedures Avoid Inhalation & Contact Wash Hands After Use D Emergency Actions Know First-Aid Measures Locate Safety Equipment

Caption: Required safety measures for handling the compound.

References

Microwave-Assisted Synthesis of 3-(pyrimidin-5-yl)propanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(pyrimidin-5-yl)propanoic acid represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The propanoic acid side chain offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the efficiency of chemical reactions.[1] By directly heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation can lead to dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods.[1] This green chemistry approach is particularly well-suited for the rapid generation of compound libraries for high-throughput screening in drug development.

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, focusing on a one-pot multicomponent approach for the synthesis of propanamides.

Biological Significance

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. The incorporation of a pyrimidine ring system is a common strategy in the design of therapeutic agents. While the specific biological activities of many this compound derivatives are still under investigation, the parent scaffold is related to compounds with potential applications in various therapeutic areas. The ability to rapidly synthesize a diverse library of these derivatives using microwave technology facilitates the exploration of their biological potential.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of 3-(Pyrimidin-5-yl)propanamides

This protocol is adapted from a demonstrated chemoselective, three-component reaction for the synthesis of 3-pyrimidin-5-ylpropanamides.[1]

Reaction Scheme:

A one-pot reaction involving an arylidene-Meldrum's acid, 6-hydroxypyrimidin-4(3H)-one, and a primary or secondary amine in the presence of acetic acid under microwave irradiation.

Materials:

  • Arylidene-Meldrum's acid (1.0 mmol)

  • 6-Hydroxypyrimidin-4(3H)-one (1.0 mmol)

  • Amine (e.g., (S)-1-phenylethanamine, cyclohexanamine, etc.) (1.2 mmol)

  • Glacial Acetic Acid (3 mL)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Reaction vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the arylidene-Meldrum's acid (1.0 mmol), 6-hydroxypyrimidin-4(3H)-one (1.0 mmol), and the desired amine (1.2 mmol).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford the pure 3-(pyrimidin-5-yl)propanamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Data Presentation

EntryArylidene-Meldrum's Acid (Ar)AmineProductTime (min)Yield (%)
1Phenyl(S)-1-PhenylethanamineN-((S)-1-Phenylethyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide1585
24-ChlorophenylCyclohexanamineN-Cyclohexyl-3-(4-chlorophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanamide2082
34-MethylphenylBenzylamineN-Benzyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-(p-tolyl)propanamide1888
42-NaphthylCyclopentanamineN-Cyclopentyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-(naphthalen-2-yl)propanamide2079

Note: The yields and reaction times are illustrative and may vary depending on the specific substrates and microwave reactor used.

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis

G reagents Combine Reactants: - Arylidene-Meldrum's Acid - 6-Hydroxypyrimidin-4(3H)-one - Amine - Acetic Acid mw_reaction Microwave Irradiation (120°C, 15-20 min) reagents->mw_reaction workup Work-up: Solvent Removal mw_reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Pure 3-(Pyrimidin-5-yl)propanamide Derivative purification->product

Caption: Workflow for the one-pot synthesis of 3-(pyrimidin-5-yl)propanamides.

Diagram 2: Logical Relationship of Components in the Multicomponent Reaction

G sub_a Arylidene-Meldrum's Acid product 3-(Pyrimidin-5-yl)propanamide sub_a->product Microwave Irradiation sub_b 6-Hydroxypyrimidin-4(3H)-one sub_b->product Microwave Irradiation sub_c Amine sub_c->product Microwave Irradiation solvent Acetic Acid (Solvent) solvent->product

Caption: Key components for the microwave-assisted multicomponent reaction.

Conclusion

The application of microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of this compound derivatives. The one-pot protocol for the synthesis of propanamides offers a significant advantage in terms of operational simplicity and time savings, making it an attractive approach for generating libraries of compounds for biological screening. Further exploration of different amines and substituted arylidene-Meldrum's acids can lead to a wide array of novel derivatives with potential therapeutic applications. This methodology aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage and by-product formation.

References

Troubleshooting & Optimization

Common side products in the synthesis of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of pyrimidine compounds, with a specific focus on identifying and mitigating side product formation.

Frequently Asked Questions (FAQs)

Biginelli Reaction

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Certain Lewis acids may preferentially promote the desired Biginelli reaction over the Hantzsch pathway.[1][3]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may need a longer duration or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][3][4]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[3]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction from a competing reaction between the β-ketoester and urea, complicating purification.[1]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]

Pinner Synthesis

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to several side reactions, including:

  • Self-condensation of the 1,3-dicarbonyl compound. [1][2]

  • Hydrolysis of the amidine starting material or imidate salt intermediate. [1][2][5]

  • Incomplete cyclization. [1][2]

  • Amidine self-condensation, which can form triazines. [4]

  • Thermal rearrangement of intermediate Pinner salts into N-alkyl amides. [5]

Avoidance Strategies:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2][4][5]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2][5]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]

  • Temperature Control: Low temperatures are often necessary during the formation of the Pinner salt intermediate to prevent decomposition or rearrangement.[4][5]

Troubleshooting Guides

Biginelli Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield / Low Conversion Inefficient or deactivated catalyst.Increase catalyst loading, try a more active catalyst (e.g., switch from a mild to a stronger Lewis acid), or regenerate the catalyst if reusable.[2][3]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC.[3]
Impure starting materials.Purify the aldehyde, β-ketoester, and urea before use.[3][4]
Formation of Fluorescent Byproduct High reaction temperature favoring Hantzsch DHP synthesis.Lower the reaction temperature (e.g., to 60°C).[1][2]
Urea decomposition to ammonia.Consider a different catalyst that is effective at lower temperatures. Add urea last to the reaction mixture.[1]
Formation of Insoluble Byproducts Polymerization of the aldehyde (especially aliphatic ones).Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[3]
An intermediate has low solubility in the chosen solvent.Try a different solvent system with higher solubilizing power.[3]
Incomplete Cyclization Insufficient activation of the carbonyl group.Increase the concentration or strength of the acid catalyst.[5]
Steric hindrance from bulky substrates.Increase the reaction temperature or time. Consider using a more reactive 1,3-dicarbonyl equivalent.[2][5]
Pinner Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of water leading to hydrolysis.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][4][5]
Inactive or hydrolyzed amidine.Use freshly prepared or properly stored amidine hydrochloride.[2][4]
Reaction temperature is too low for cyclization.Gradually increase the reaction temperature after the initial condensation step, monitoring by TLC.[4]
Formation of Multiple Products Amidine self-condensation.Use a lower reaction temperature and adjust the pH to disfavor self-condensation.[4]
Self-condensation of β-dicarbonyl compound.Optimize the base and temperature conditions.[4]
Product is Difficult to Purify Side products have similar polarity to the desired product.Optimize reaction conditions to minimize side-product formation before attempting purification. Consider alternative purification methods like preparative HPLC.[4][6]

Data Presentation

Effect of Temperature on Biginelli Reaction Product Distribution

This table summarizes the approximate effect of temperature on the yield of the desired dihydropyrimidinone (DHPM) versus the Hantzsch dihydropyridine (DHP) byproduct in a typical Biginelli reaction.

Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts. Data is illustrative based on findings reported in the literature.[1]

Visualized Workflows and Pathways

Biginelli_Troubleshooting start Start Biginelli Reaction check_tlc Monitor Reaction by TLC start->check_tlc low_yield Issue: Low Yield check_tlc->low_yield Low Conversion multiple_spots Issue: Side Products check_tlc->multiple_spots Multiple Spots complete Reaction Complete check_tlc->complete Clean Conversion cause_catalyst Cause: Inactive Catalyst? low_yield->cause_catalyst cause_temp Cause: Temp Too Low? low_yield->cause_temp cause_purity Cause: Impure Reagents? low_yield->cause_purity check_fluorescence Is there a fluorescent spot? multiple_spots->check_fluorescence workup Proceed to Work-up & Purification complete->workup sol_catalyst Solution: Use fresh/more active catalyst cause_catalyst->sol_catalyst sol_temp Solution: Increase temperature moderately cause_temp->sol_temp sol_purity Solution: Purify starting materials cause_purity->sol_purity sol_catalyst->check_tlc sol_temp->check_tlc sol_purity->check_tlc hantzsch Side Product: Hantzsch DHP check_fluorescence->hantzsch Yes knoevenagel Side Product: Knoevenagel/Aldol Adduct check_fluorescence->knoevenagel No sol_hantzsch Solution: Lower reaction temperature hantzsch->sol_hantzsch sol_knoevenagel Solution: Use milder catalyst / optimize conditions knoevenagel->sol_knoevenagel sol_hantzsch->check_tlc sol_knoevenagel->check_tlc

Caption: Troubleshooting workflow for the Biginelli reaction.

Competing_Pathways cluster_reactants Reactants cluster_biginelli Desired Biginelli Pathway cluster_hantzsch Hantzsch Side Reaction Aldehyde Aldehyde Biginelli_Intermediate Ureide Intermediate Aldehyde->Biginelli_Intermediate 1 eq. Hantzsch_Intermediate Hantzsch Intermediate Aldehyde->Hantzsch_Intermediate 1 eq. Ketoester Ketoester Ketoester->Biginelli_Intermediate 1 eq. Ketoester->Hantzsch_Intermediate 2 eq. Urea Urea Urea->Biginelli_Intermediate Urea_Decomp Urea --(High Temp)--> NH3 Urea->Urea_Decomp DHPM Desired DHPM Product Biginelli_Intermediate->DHPM Urea_Decomp->Hantzsch_Intermediate DHP Fluorescent DHP Byproduct Hantzsch_Intermediate->DHP

Caption: Competing pathways in the Biginelli reaction.

Pinner_Troubleshooting start Start Pinner Synthesis check_conditions Verify Reaction Conditions start->check_conditions anhydrous anhydrous check_conditions->anhydrous Anhydrous? temp_control temp_control check_conditions->temp_control Temp Control? purity purity check_conditions->purity Reagent Purity? hydrolysis_risk Issue: Hydrolysis of Amidine/Intermediates anhydrous->hydrolysis_risk No ok1 ok1 anhydrous->ok1 Yes temp_risk Issue: Decomposition or Self-Condensation temp_control->temp_risk No ok2 ok2 temp_control->ok2 Yes purity_risk Issue: Unknown Side Products purity->purity_risk No ok3 ok3 purity->ok3 Yes sol_anhydrous Solution: Use oven-dried glassware, anhydrous solvents, inert atmosphere hydrolysis_risk->sol_anhydrous monitor Monitor Reaction by TLC ok1->monitor sol_anhydrous->start sol_temp Solution: Maintain low temp for Pinner salt formation, control reflux for cyclization temp_risk->sol_temp ok2->monitor sol_temp->start sol_purity Solution: Use fresh/purified amidine and dicarbonyl purity_risk->sol_purity ok3->monitor sol_purity->start incomplete Issue: Stalled Reaction monitor->incomplete Incomplete Cyclization success Reaction Complete monitor->success Clean Reaction sol_incomplete Solution: Increase reaction time/temp, or use a stronger base/acid catalyst incomplete->sol_incomplete workup Proceed to Work-up success->workup sol_incomplete->monitor

Caption: Troubleshooting workflow for the Pinner synthesis.

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., Sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the catalyst.

  • Add the urea (1.5 mmol) to the mixture.

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol and stir for 5 minutes.

  • Filter the solid product and wash with additional cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.[1][2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide in ethanol) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • Ensure all glassware is thoroughly oven-dried before use.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (10 mmol) in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the base (10 mmol) to the cooled, stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

References

Overcoming solubility issues of 3-(Pyrimidin-5-yl)propanoic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges with 3-(Pyrimidin-5-yl)propanoic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of the compound is the first step in developing a successful solubilization strategy. Key data is summarized below.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Based on data for structurally similar compounds like pyrimidine-carboxylic acids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] Pyrimidine-4-carboxylic acid is soluble in DMSO at approximately 20 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can decrease the solubility of the compound.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low water solubility.[3] To mitigate this, consider the following strategies:

  • Rapid Mixing: Vortex the aqueous medium while adding the DMSO stock to ensure rapid and thorough mixing.[2]

  • Stepwise Dilution: Perform serial dilutions in DMSO first to achieve the desired concentration before adding it to the aqueous medium.[4]

  • Lower Final Concentration: The final concentration of the compound in your assay may be above its aqueous solubility limit. Try lowering the final concentration.[3]

  • Minimize DMSO Percentage: Keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells.[4][5]

Q4: What should I do if the compound won't dissolve in the initial stock solvent?

A4: If you observe precipitation or the compound fails to dissolve completely in the stock solvent (e.g., DMSO), you can try gentle warming or sonication to aid dissolution.[2][3] Ensure the compound is stable at elevated temperatures before warming.

Q5: How should I store the solid compound and its stock solutions?

A5: The solid form of similar compounds is typically stored at -20°C for long-term stability.[1] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[5] It is always best to prepare fresh solutions for each experiment.[3]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution(s)
Inconsistent results in cell-based assays Poor solubility and precipitation of the compound in the cell culture medium, leading to variable effective concentrations.1. Visually Inspect: Before adding to cells, visually inspect the final working solution for any signs of precipitation.[3]2. Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to find the concentration at which the compound precipitates over time.[3]3. Use Co-solvents: If precipitation occurs, consider using a biocompatible co-solvent like PEG400 or a surfactant like Tween 80 in your formulation, though this must be tested for cell toxicity.[5][6]
Precipitation in DMSO stock solution The concentration is too high for the solvent, or the solvent has absorbed moisture.1. Use Anhydrous Solvent: Ensure you are using high-purity, anhydrous DMSO.[2]2. Gentle Dissolution Aids: Use sonication or gentle warming (e.g., 37°C water bath) to facilitate dissolution.[2][7]3. Lower Stock Concentration: If the compound still won't dissolve, prepare a lower concentration stock solution.
Low bioavailability or activity despite good permeability The compound may be precipitating in the assay medium, reducing the amount available to interact with the target.1. Confirm Solubility Limit: Test the solubility of the compound directly in the final assay buffer or medium.2. Particle Size Reduction: While more complex, techniques like creating nanosuspensions can increase dissolution rates by increasing the surface area of the compound particles.[8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₈N₂O₂ PubChem[10]
Molecular Weight 152.15 g/mol PubChem
Monoisotopic Mass 152.05858 Da PubChem[10]

| XlogP (predicted) | 0.0 | PubChem[10] |

Table 2: Solubility of a Structurally Related Compound (Pyrimidine-4-Carboxylic Acid) This data is for a related compound and should be used as a starting point for solvent screening.

Solvent Approximate Solubility Source
DMSO ~20 mg/mL Cayman Chemical[1]
Ethanol ~0.25 mg/mL Cayman Chemical[1]
Dimethyl Formamide (DMF) ~2 mg/mL Cayman Chemical[1]

| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical[1] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 15.22 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes or warm gently in a 37°C water bath.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.

Protocol 2: Kinetic Solubility Assay in Aqueous Medium

  • Prepare Stock: Create a high-concentration stock solution of the compound in DMSO (e.g., 100 mM) as described in Protocol 1.

  • Prepare Dilutions: Add the DMSO stock to your specific cell culture medium or aqueous buffer to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all samples and the control (e.g., 0.5%).

  • Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Measure Turbidity: At various time points (e.g., 0, 1, 4, 24 hours), measure the turbidity of the solutions by reading the absorbance at a high wavelength (e.g., 620 nm) using a plate reader.[7] An increase in absorbance over time indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in turbidity over the experimental timeframe is considered the kinetic solubility limit.

Visualizations

Caption: Workflow for preparing experimental working solutions.

Caption: Decision tree for troubleshooting solubility issues.

References

Stability of 3-(Pyrimidin-5-yl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Pyrimidin-5-yl)propanoic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] Safety data sheets for similar compounds recommend wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection, and handling the compound in a chemical fume hood to avoid inhalation of dust or fumes.[2][3]

Q2: Is this compound stable in common laboratory solvents?

A2: Specific stability data for this compound in various solvents is not extensively published. However, based on its chemical structure (a pyrimidine ring and a carboxylic acid group), some general predictions can be made. The compound is likely to be most stable in anhydrous aprotic solvents (e.g., DMSO, DMF) for short-term storage in solution. Stability in protic solvents like water, methanol, or ethanol may be lower, and is dependent on pH, temperature, and light exposure.

Q3: What potential degradation pathways should I be aware of?

A3: While specific degradation pathways for this molecule have not been detailed in the literature, pyrimidine derivatives can be susceptible to certain reactions. Potential degradation could occur via:

  • Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[4]

  • Decarboxylation: Propanoic acid side chains can undergo decarboxylation under heat.

  • Oxidation: The pyrimidine ring may be susceptible to oxidative degradation.

  • Photodegradation: Exposure to UV light can induce degradation in many heterocyclic compounds.

It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for your experimental conditions.[5]

Q4: How can I determine the stability of this compound in my specific experimental buffer or solvent?

A4: To determine the stability, you should conduct a time-course study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves dissolving the compound in your solvent of interest and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours). A stable compound will show a consistent concentration over time, with no appearance of new peaks (degradants) in the chromatogram.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates from aqueous solution. The compound may have low solubility in your chosen buffer, or the pH may be at or near its isoelectric point.- Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol).- Adjust the pH of the solution. As a carboxylic acid, its solubility should increase at a pH above its pKa.- Gently warm the solution to aid dissolution, but monitor for thermal degradation.
New, unexpected peaks appear in my HPLC/LC-MS analysis over time. The compound is likely degrading under your experimental or storage conditions.- Immediately analyze a freshly prepared sample to use as a baseline (T=0).- Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.- Re-evaluate your solvent choice and storage conditions (e.g., store at a lower temperature, protect from light, use an inert atmosphere).
The concentration of my stock solution decreases over a few days. The compound is unstable in the chosen solvent at the storage temperature.- Prepare fresh solutions before each experiment.- If possible, store stock solutions at -20°C or -80°C.- Consider using an anhydrous aprotic solvent like DMSO for stock solutions, which often provides better stability for many compounds.
I observe a color change in my solution. This is often an indicator of chemical degradation or oxidation.- Discard the solution.- Prepare a fresh solution and protect it from light and air (e.g., use amber vials, purge with nitrogen or argon).- Analyze the discolored solution by LC-MS to identify potential degradation products.

Data Presentation: Stability Assessment

The following table is a template for recording data from a stability study of this compound in a given solvent.

Table 1: Example Stability Data for this compound in Solution at 25°C

Time Point (Hours)Peak Area of Parent Compound (AU)% Parent Compound RemainingPeak Area of Degradant 1 (AU)Peak Area of Degradant 2 (AU)
01,500,000100.0%00
21,485,00099.0%7,5000
41,455,00097.0%22,0000
81,395,00093.0%55,0005,000
241,200,00080.0%150,00012,000

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points, neutralize with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.[7] Take samples, neutralize with 1N HCl, and dilute for HPLC analysis. Studies on other pyrimidines show they can be susceptible to degradation in hot alkali.[4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours.[7] Also, incubate a stock solution at 60°C. Analyze both the solid (after dissolving) and the solution by HPLC.

  • Photolytic Degradation: Expose a stock solution and the solid compound to direct sunlight or a photostability chamber (with UV and visible light) for a defined period (e.g., 7 days). Analyze samples by HPLC, comparing them to a control sample kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Use a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Initial Gradient Method: Run a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components from the forced degradation samples.

  • Method Optimization:

    • Adjust the gradient slope, pH of the mobile phase, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • Ensure the peak shape of the parent compound is symmetrical.

  • Wavelength Selection: Use a PDA detector to analyze the UV spectra of the parent compound and degradants. Select a wavelength that provides a good response for all components of interest, or monitor at the λmax of the parent compound.[6]

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Stressing cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution, 60-105°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (Neutralize/Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating RP-HPLC Method sampling->hplc data Compare Chromatograms & Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_flow start Unexpected Result in Experiment (e.g., new HPLC peak, precipitation) check_purity Q: Is the starting material pure? start->check_purity check_solubility Q: Is the compound soluble? check_purity->check_solubility Yes end Proceed with Validated Conditions check_purity->end No (Purify Material) assess_stability Conduct Stability Study (Time-course analysis) check_solubility->assess_stability Yes modify_conditions Modify Experimental Conditions (Solvent, pH, Temp, Light) check_solubility->modify_conditions No (Adjust Solvent/pH) assess_stability->modify_conditions Unstable assess_stability->end Stable modify_conditions->assess_stability

References

Troubleshooting low bioactivity in 3-(pyrimidin-5-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity with 3-(pyrimidin-5-yl)propanoic acid analogs. The resources below are designed to help identify and resolve common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound analog shows low or no activity in my primary assay. What are the first things I should check?

A: Start with the most fundamental factors. First, verify the compound's identity, purity, and integrity using analytical methods like LC-MS and NMR. Second, assess its solubility in your specific assay buffer, as poor solubility is a primary cause of low apparent activity.[1] Finally, review your assay's positive and negative controls to ensure the assay itself is performing as expected.

Q2: How can I tell if my issue is low potency versus low efficacy?

A: Potency and efficacy are distinct measures.[2][3] Potency refers to the concentration of the drug required to produce a specific effect (often measured as EC50 or IC50), while efficacy is the maximum possible effect the drug can produce.[2] A dose-response curve will reveal this: if the curve is shifted to the right (requiring higher concentrations), the issue is low potency.[4] If the curve plateaus at a low maximal response, the problem is low efficacy. A compound can be highly potent but have low efficacy, and vice-versa.[2]

Q3: Could my compound be interfering with the assay technology itself, leading to a false negative result?

A: Yes, this is a common problem in high-throughput screening (HTS).[5][6] Compounds can interfere with assay signals through various mechanisms, such as autofluorescence, light scattering, or direct inhibition of reporter enzymes (e.g., luciferase).[5][6] It is crucial to run counter-screens without the biological target to identify such interferences.

Q4: How important is compound solubility, and what can I do if my analog is not soluble?

A: Solubility is critical. If a compound precipitates in the assay buffer, its effective concentration at the target will be much lower than intended, leading to underestimated activity and inaccurate structure-activity relationships (SAR).[1] To address this, you can try adding a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the assay.[1] Other strategies include sonication or using solubility-enhancing excipients.[1][7]

Q5: My compound was active in a biochemical (target-based) assay but shows no activity in a cell-based assay. What could be the reason?

A: This discrepancy often points to issues with cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. Other possibilities include the compound being rapidly metabolized by the cells into an inactive form, or it could be actively pumped out of the cell by efflux transporters.[8] Additionally, the target's conformation or accessibility might differ in a cellular context compared to an isolated biochemical system.

Section 2: Troubleshooting Guides

Guide 1: Compound-Related Issues

Q: How do I systematically troubleshoot potential issues with the compound itself?

A: Low bioactivity can often be traced back to the physical and chemical properties of the test compound. Use a systematic approach to rule out compound-related artifacts before extensively troubleshooting the biological assay.

Troubleshooting Workflow for Compound-Related Issues

start Low Bioactivity Observed check_purity 1. Verify Compound Identity & Purity (LC-MS, NMR, >95% Purity?) start->check_purity check_solubility 2. Assess Compound Solubility (Is it soluble in assay buffer?) check_purity->check_solubility Yes resynthesize Action: Re-synthesize or Re-purify Compound check_purity->resynthesize No check_stability 3. Evaluate Compound Stability (Stable in assay conditions?) check_solubility->check_stability Yes optimize_solubility Action: Modify Assay Buffer (e.g., add co-solvent) or Use Formulation Strategy check_solubility->optimize_solubility No modify_protocol Action: Modify Protocol (e.g., reduce incubation time, add antioxidants) check_stability->modify_protocol No compound_ok Compound Integrity is Likely OK. Proceed to Assay Troubleshooting. check_stability->compound_ok Yes

Caption: A step-by-step workflow for diagnosing compound-related issues.

Table 1: Key Physicochemical Properties and Their Impact on Bioactivity

PropertyCommon IssueImplication for BioactivityRecommended Action
Purity Contaminants or incorrect structureObserved activity (or lack thereof) is not due to the intended molecule.Verify structure and purity (>95%) via NMR, LC-MS. Re-purify or re-synthesize if needed.
Solubility Precipitation in aqueous assay buffer[1]The effective concentration is lower than the nominal concentration, leading to artificially low potency/efficacy.[1]Determine kinetic solubility. Test co-solvents (e.g., DMSO), but keep concentration low (<0.5%) to avoid assay artifacts.
Stability Degradation under assay conditions (pH, light, temperature)[9][10]The concentration of active compound decreases over the assay duration.Perform stability studies under assay conditions. Adjust protocol (e.g., shorter incubation, protect from light) if degradation occurs.[10]
Aggregation Formation of colloidal aggregates[6]Aggregates can non-specifically inhibit enzymes, leading to false positives, but can also reduce the concentration of active monomer.[6]Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation.[6]

Protocol 1: Basic Kinetic Solubility Assessment

This protocol provides a quick way to estimate the solubility of your compound in the assay buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of your analog in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, etc.).

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to your final assay buffer (e.g., add 2 µL into 98 µL of buffer) to achieve the desired final compound concentrations. The final DMSO concentration should match your assay's final concentration.

  • Incubation: Incubate the plate under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation or cloudiness. You can also use a plate reader to measure light scatter at a wavelength like 600 nm.

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. Ensure your assay concentrations are well below this limit.

Guide 2: Assay Design and Interference

Q: My compound's properties seem fine, but the activity is still low. How do I troubleshoot the biological assay?

A: If the compound is not the issue, focus on the assay's design, execution, and potential artifacts. Systematic errors or compound interference can easily mask true biological activity.[6][11]

Troubleshooting Workflow for Assay-Related Issues

start Compound Integrity OK, but Low Bioactivity Persists check_controls 1. Review Assay Controls (Are positive/negative controls robust?) start->check_controls check_interference 2. Test for Assay Interference (e.g., autofluorescence) check_controls->check_interference Yes revalidate_assay Action: Re-validate Assay (Re-optimize reagent concentrations, incubation times) check_controls->revalidate_assay No check_cell_health 3. For Cell Assays: Verify Cell Health (Viability, passage #, mycoplasma) check_interference->check_cell_health No Interference run_counterscreen Action: Run Counter-screen (Assay without target protein/enzyme to quantify interference) check_interference->run_counterscreen Interference Detected optimize_cell_culture Action: Optimize Cell Culture Protocol (Use lower passage cells, test for mycoplasma) check_cell_health->optimize_cell_culture No assay_ok Assay is Robust. Consider Biological Mechanism. check_cell_health->assay_ok Yes

Caption: A workflow for diagnosing issues within the biological assay system.

Table 2: Common Assay Controls and Their Purpose

Control TypePurposeExpected OutcomeTroubleshooting if Fails
Positive Control A known active compound or stimulus.Strong, reproducible signal in the expected direction (inhibition or activation).Re-evaluate assay reagents, concentrations, and incubation times. The assay is not working.
Negative Control Vehicle (e.g., DMSO) only.Basal signal, representing 0% activity or 100% viability.High signal variability indicates issues with reagents, pipetting, or plate effects.[12]
Counter-screen Compound tested in assay matrix without the target.No signal change compared to the negative control.A signal change indicates direct interference with the detection method (e.g., fluorescence).[6]
Cytotoxicity Control Compound tested in a cell viability assay.High cell viability at concentrations used in the primary assay.If cytotoxic, the "activity" in the primary assay may be a result of cell death, not target engagement.

Protocol 2: Testing for Compound Autofluorescence

This is a critical counter-screen for any fluorescence-based assay.

  • Prepare Plate: Use the same microplate type (e.g., black, clear-bottom) as your primary assay.[13]

  • Add Buffer: Add assay buffer (without any cells, enzymes, or detection reagents) to the wells.

  • Add Compound: Add your this compound analog to the wells at the same final concentrations used in your main experiment. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate: Incubate the plate under the same conditions as your main assay.

  • Read Fluorescence: Read the plate on a microplate reader using the exact same excitation and emission wavelength settings as your primary assay.

  • Analyze Data: Subtract the average signal from the vehicle-only wells from the signals of the compound-containing wells. Any significant increase in signal indicates that your compound is autofluorescent and is directly interfering with the assay readout.

Guide 3: Data Interpretation

Q: My assay is working and my compound is stable and soluble, but the dose-response curve looks weak. How should I interpret this?

A: A weak dose-response curve indicates low potency, low efficacy, or both. Understanding the difference is key to deciding the next steps for your chemical series.

Diagram: Potency vs. Efficacy

cluster_0 Dose-Response Concepts Potency Potency EC50 EC50 / IC50 (Concentration for 50% response) Potency->EC50 Efficacy Efficacy Emax Emax (Maximum possible response) Efficacy->Emax Concentration Relates to Concentration Axis (X-axis) EC50->Concentration Response Relates to Response Axis (Y-axis) Emax->Response

Caption: The relationship between potency, efficacy, and dose-response curve parameters.

Table 3: Interpreting Dose-Response Curve Outcomes

ObservationInterpretationPossible Chemical ReasonNext Steps
High EC50/IC50 Low Potency: The compound binds weakly to the target.[4]The pharmacophore has a suboptimal fit in the target's binding pocket.Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve binding interactions.
Low Emax Low Efficacy / Partial Agonism/Antagonism: The compound binds but fails to produce a full biological response.The compound may induce a suboptimal conformational change in the target or act as a partial antagonist.Mechanism of Action (MoA) Studies: Investigate how the compound interacts with the target. Consider if partial activity is therapeutically useful.
Shallow Curve Slope The biological response changes very little with increasing concentration.Could indicate multiple binding sites, assay artifact, or positive/negative cooperativity.Re-evaluate assay conditions. Check for compound aggregation at higher concentrations.
No Response Inactive Compound: The compound does not interact with the target in a way that produces a response in this assay.The chemical scaffold may be unsuitable for this target.[14]Target Validation: Confirm the target is relevant. Scaffold Hopping: Design and synthesize analogs with a different core structure.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Troubleshooting Guides & FAQs

This section provides answers in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge in functionalization reactions. The underlying cause can often be traced back to several key factors related to reagents, reaction conditions, or the workup process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions or catalyst poisoning.[1] Ensure the purity of your reactants and reagents. If necessary, purify them before use.

    • Solvent and Reagent Integrity: Ensure that all solvents and liquid reagents are dry and free of contaminants.[2] For moisture-sensitive reactions like the Grignard reaction, it is imperative to use anhydrous solvents and flame-dried glassware.[3]

  • Evaluate Reaction Conditions:

    • Temperature: Temperature is a critical parameter that influences reaction kinetics.[4][5][6][7] If the temperature is too low, the reaction may be too slow to proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of reactants, products, or the catalyst.[2] A good practice is to screen a range of temperatures to find the optimal balance.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Catalyst Activity: Catalyst deactivation is a common reason for incomplete reactions. This can be caused by impurities, high temperatures, or exposure to air or moisture.[8] Consider using a fresh batch of catalyst or a more robust pre-catalyst.

    • Concentration: The concentration of reactants can influence the reaction rate. For intramolecular reactions, high dilution is often favored to minimize intermolecular side reactions.[1]

  • Assess Workup and Purification:

    • Product Loss During Extraction: The product may have some solubility in the aqueous layer, leading to losses during the workup. To mitigate this, minimize the number of aqueous washes and consider back-extracting the combined aqueous layers with an organic solvent.[9]

    • Product Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography.[2] If you suspect this is the case, you can neutralize the silica gel with a base like triethylamine or consider alternative purification methods such as recrystallization or distillation.

Issue 2: Formation of Side Products/Impurities

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired compound. How can I minimize these?

Answer: The formation of side products is a common issue that can often be addressed by carefully optimizing the reaction conditions to favor the desired reaction pathway.

Troubleshooting Steps:

  • Identify the Side Products: The first step is to identify the structure of the major side products. Techniques like NMR, LC-MS, and GC-MS can provide valuable information about their identity. Understanding the structure of the byproducts can offer clues about the undesired reaction pathways that are occurring.[10]

  • Modify Reaction Conditions:

    • Temperature: As with low yield, temperature plays a crucial role in selectivity. Different reaction pathways can be favored at different temperatures.[4][5][6][7] Running the reaction at a lower temperature may disfavor the formation of certain side products.

    • Solvent: The choice of solvent can influence the reaction pathway and selectivity.[1] Experiment with a range of solvents with different polarities.

    • Catalyst and Ligand: In catalyzed reactions, the choice of catalyst and ligand is critical for controlling selectivity. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich ligands can promote the desired reductive elimination step and suppress side reactions.[8][11]

    • Base: The strength and type of base can significantly impact the outcome of the reaction, particularly in cross-coupling reactions. Screening different bases is often a necessary step in optimization.[12]

  • Consider a Different Synthetic Route: If optimizing the current reaction conditions does not sufficiently suppress the formation of side products, it may be necessary to consider an alternative synthetic strategy.

Data Presentation

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

The following table summarizes the effect of different bases on the yield of the Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001298
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001297
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001285
6Et₃NToluenePd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[12][13][14]

Table 2: Common Organic Solvents and Their Properties

This table provides a list of common organic solvents and their key physical properties to aid in solvent selection.[15][16][17][18][19]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
TolueneC₇H₈1110.8672.4
Tetrahydrofuran (THF)C₄H₈O660.8897.5
Dichloromethane (DCM)CH₂Cl₂401.3269.1
Acetonitrile (MeCN)C₂H₃N820.78637.5
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7
Dimethyl sulfoxide (DMSO)C₂H₆SO1891.10047.0
EthanolC₂H₆O780.78924.6
WaterH₂O1001.00080.1

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[11]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water (if required for the base)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, and base.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield Observed CheckReagents Verify Reagent & Solvent Purity Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeTimeTemp Increase Reaction Time / Temperature IncompleteReaction->OptimizeTimeTemp Yes WorkupLoss Product Loss During Workup/Purification? SideProducts->WorkupLoss No OptimizeConditions Optimize Conditions (Solvent, Base, Ligand) SideProducts->OptimizeConditions Yes ImproveWorkup Modify Workup/Purification Protocol WorkupLoss->ImproveWorkup Yes End Improved Yield WorkupLoss->End No CheckCatalyst Check Catalyst Activity / Loading OptimizeTimeTemp->CheckCatalyst CheckCatalyst->End OptimizeConditions->End ImproveWorkup->End

Caption: A troubleshooting workflow for addressing low reaction yields.

Reaction_Optimization_Pathway Start Reaction Optimization Goal Screening Initial Condition Screening Start->Screening Temp Temperature Screening->Temp Solvent Solvent Screening->Solvent Catalyst Catalyst/Ligand Screening->Catalyst Base Base Screening->Base Analysis Analyze Results (Yield, Purity) Temp->Analysis Solvent->Analysis Catalyst->Analysis Base->Analysis Optimization Focused Optimization of Key Parameters Analysis->Optimization ScaleUp Scale-Up Reaction Optimization->ScaleUp FinalProduct Optimized Product Synthesis ScaleUp->FinalProduct

Caption: A logical pathway for the optimization of reaction conditions.

References

How to avoid degradation of 3-(Pyrimidin-5-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Pyrimidin-5-yl)propanoic acid. This guide provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture absorption, as carboxylic acids can be moisture-sensitive[1]. For extended storage, consider storing at -20°C under an inert atmosphere.

Q2: What are the visible signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color, the development of an unusual odor, or a change in the physical state of the compound (e.g., clumping of a powder). However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended if you suspect degradation.

Q3: How can I analytically confirm the purity and detect degradation of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of this compound and detecting degradation products. Gas Chromatography/Mass Spectrometry (GC/MS) can also be a valuable technique for identifying and quantifying volatile and semi-volatile degradation products[2].

Q4: Are there any known incompatibilities for this compound during storage?

A4: As a carboxylic acid, this compound may be incompatible with strong bases, oxidizing agents, and reducing agents. Store it away from these substances to prevent chemical reactions that could lead to degradation.

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.

Potential_Degradation_Pathway reactant This compound stressor Stress Condition (e.g., Heat, Light, Incompatible Chemical) reactant->stressor degradation_product Potential Degradation Products (e.g., Decarboxylated pyrimidine derivative) stressor->degradation_product

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting NMR spectra for substituted pyrimidine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for substituted pyrimidines.

Question: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?

Answer: Peak broadening can be the result of several factors:

  • Poor Shimming: The homogeneity of the magnetic field may be suboptimal. Re-shimming the instrument is recommended.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening. Filtering the sample through a small plug of celite or silica may resolve this issue.[1]

  • Intermediate Rate of Chemical Exchange: If the substituted pyrimidine can exist in multiple conformations or tautomeric forms that are exchanging at a rate comparable to the NMR timescale, this can result in broadened signals.[2] Running the experiment at different temperatures can help to either slow down or speed up the exchange, leading to sharper peaks.

  • Low Solubility or Aggregation: If the compound is not fully dissolved or is aggregating in the chosen solvent, this can lead to broad peaks. Trying a different solvent or lowering the concentration may help.

Question: The aromatic signals in my ¹H NMR spectrum are all overlapping in one region. How can I resolve them?

Answer: Overlapping aromatic signals are a common challenge with substituted pyrimidines. Here are several strategies to resolve them:

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will enhance the dispersion of the signals, often resolving the overlap.[1][2]

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[2][3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the ring protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts due to the anisotropic effect, which can simplify complex multiplets.[2]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.[2]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-4 bonds), helping to determine which protons are adjacent on the pyrimidine ring, even if their signals overlap in the 1D spectrum.[2]

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which can help identify all protons belonging to the pyrimidine ring.[2]

Question: There are unexpected peaks in my spectrum that do not correspond to my product. What might they be?

Answer: These unexpected signals could originate from several sources:

  • Residual Solvent: Your sample may retain residual solvent from the purification process (e.g., ethyl acetate, dichloromethane).[1] It is advisable to consult a table of common NMR solvent impurities.

  • Starting Material or Byproducts: The reaction may not have gone to completion or may have produced side products. Comparing the spectrum to that of your starting materials can help identify these peaks.[1]

  • Grease: Silicon grease from glassware can appear as a small peak around 0 ppm.[1]

  • Water: NMR solvents can absorb moisture. A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent, may be due to water.

Question: How can I confirm if a peak corresponds to an N-H or O-H proton?

Answer: To identify exchangeable protons like those in N-H or O-H groups, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H or O-H proton should disappear or significantly decrease in intensity due to the exchange with deuterium.[3]

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of substituted pyrimidines often complex?

A1: The complexity of ¹H NMR spectra for substituted pyrimidines arises from a combination of factors. The protons on the aromatic pyrimidine ring exhibit intricate spin-spin coupling patterns. Additionally, the substituents on the ring can significantly alter the electronic environment of the protons, leading to overlapping signals and non-first-order splitting patterns that can be challenging to interpret directly from a 1D spectrum.[1]

Q2: What are the typical chemical shift ranges for protons on a pyrimidine ring?

A2: The chemical shifts are highly dependent on the nature and position of the substituents. However, in general, the protons on the pyrimidine ring are deshielded due to the electronegativity of the two nitrogen atoms and the ring's aromaticity. Protons at positions 2, 4, and 6 are typically found further downfield than the proton at position 5.[1]

Q3: How do electron-donating and electron-withdrawing substituents affect the ¹H chemical shifts?

A3:

  • Electron-Donating Groups (EDGs) such as -NH₂ or -OCH₃ increase the electron density of the ring. This shielding effect causes the ring protons to shift upfield (to a lower ppm value).[1]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease the electron density of the ring, leading to deshielding of the protons and a downfield shift (to a higher ppm value).[1]

Q4: What is the role of ¹³C NMR in the analysis of pyrimidine compounds?

A4: ¹³C NMR is essential for determining the carbon framework of the molecule. It helps to identify the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic). When used in conjunction with 2D techniques like HSQC, it allows for the direct correlation of protons to the carbons they are attached to, which is invaluable for unambiguous signal assignment.[1]

Q5: When should I consider using advanced 2D NMR techniques?

A5: Advanced 2D NMR techniques should be employed when 1D NMR spectra are insufficient for a complete and unambiguous structure elucidation. This is often the case when there is significant signal overlap, complex coupling patterns, or when the regiochemistry of substitution is uncertain.[2] Techniques such as COSY, TOCSY, HSQC, HMBC, and NOESY can provide crucial information about proton-proton couplings, proton-carbon correlations (both one-bond and long-range), and spatial proximities between nuclei.[2][4][5]

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Substituted Pyrimidines

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2-H8.8 - 9.3157 - 162Often the most downfield proton signal.
C4-H / C6-H8.5 - 8.9155 - 160Equivalent in unsubstituted pyrimidine; non-equivalent if substituted.
C5-H7.2 - 7.6120 - 130Typically the most upfield of the ring proton signals.
Substituent -CH₃2.3 - 2.820 - 25Attached directly to the pyrimidine ring.
Substituent -OCH₃3.8 - 4.255 - 60Attached directly to the pyrimidine ring.

Note: These are general ranges and can vary significantly based on the specific substituents and the solvent used.[1]

Table 2: Typical Proton-Proton Coupling Constants (J) in Pyrimidines

Coupling TypeNumber of BondsTypical Range (Hz)Notes
Ortho³JHH4 - 6Coupling between adjacent protons.
Meta⁴JHH2 - 3Smaller coupling between protons separated by two bonds.
Para⁵JHH< 1Often not observed.

Analysis of these coupling constants can help determine the relative positions of protons on the pyrimidine ring.[2]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound.[1]

  • Transfer to Vial: Transfer the solid into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Dissolve: Mix the sample using a vortex or sonicator until the solid is completely dissolved.[1]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.[1]

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

  • Prepare Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable amount of time.[1]

  • Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.[1]

  • Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (the range of chemical shifts to be observed).[1]

  • Load COSY Experiment: Select the standard COSY pulse sequence from the spectrometer's experiment library (e.g., 'cosygpqf').[1]

  • Set Parameters:

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to cover all proton signals identified in the 1D spectrum.[1]

    • Set the number of scans (NS) per increment (typically 2, 4, or 8).[1]

    • Set the number of increments in the F1 dimension (typically 256 or 512).[1]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Protocol 3: Acquiring a ¹H-¹³C HSQC Spectrum

  • Prepare Sample: Use a concentrated sample as for the COSY experiment.

  • Tune and Shim: Tune and match the probe for both ¹H and ¹³C channels. Perform shimming.

  • Acquire 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both dimensions.

  • Load HSQC Experiment: Select a standard gradient-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').

  • Set Parameters:

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Set the number of scans per increment (typically a multiple of 8 or 16).

    • Set the number of increments in the F1 dimension (e.g., 256).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for aromatic compounds.

  • Acquire and Process Data: Start the acquisition and process the data similarly to the COSY experiment.

Visualizations

troubleshooting_workflow start Complex 1D NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks overlapping_signals Are aromatic signals overlapping? broad_peaks->overlapping_signals No shimming Re-shim instrument broad_peaks->shimming Yes unexpected_peaks Are there unexpected peaks? overlapping_signals->unexpected_peaks No higher_field Use higher field NMR overlapping_signals->higher_field Yes check_solvent Check for residual solvent unexpected_peaks->check_solvent Yes end Proceed to 2D NMR for full assignment unexpected_peaks->end No impurities Check for paramagnetic impurities shimming->impurities temp_study Perform temperature study impurities->temp_study temp_study->overlapping_signals change_solvent Change NMR solvent higher_field->change_solvent run_2d_nmr Run 2D NMR (COSY, TOCSY) change_solvent->run_2d_nmr run_2d_nmr->end check_sm Compare with starting material check_solvent->check_sm d2o_exchange Perform D2O exchange check_sm->d2o_exchange d2o_exchange->end

Caption: A troubleshooting workflow for common issues in 1D NMR spectra of substituted pyrimidines.

structure_elucidation_pathway start 1D ¹H & ¹³C NMR cosy ¹H-¹H COSY (H-H Connectivity) start->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) start->hsqc proton_skeleton Determine Proton Skeleton cosy->proton_skeleton assign_carbons Assign Protonated Carbons hsqc->assign_carbons hmbc ¹H-¹³C HMBC (Long-range C-H Correlation) assign_quaternary Assign Quaternary Carbons & Confirm Connectivity hmbc->assign_quaternary noesy ¹H-¹H NOESY (Through-space H-H Proximity) confirm_regiochemistry Confirm Regiochemistry & Stereochemistry noesy->confirm_regiochemistry proton_skeleton->hmbc assign_carbons->hmbc assign_quaternary->noesy final_structure Final Structure Elucidation confirm_regiochemistry->final_structure

Caption: A logical workflow for the structure elucidation of substituted pyrimidines using 2D NMR.

References

Challenges in the scale-up synthesis of 3-(pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(pyrimidin-5-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves the formation of the pyrimidine ring followed by the introduction or modification of the propanoic acid side chain. Common strategies include the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative to form the pyrimidine core. The propanoic acid moiety can be introduced via precursors like substituted malonates or through cross-coupling reactions.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, rate of reagent addition, agitation speed, and reaction time. Inadequate control of these parameters can lead to the formation of impurities, reduced yields, and potential safety hazards. It is also crucial to monitor the progress of the reaction by techniques like HPLC or TLC to ensure complete conversion and minimize side reactions.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, over-alkylated byproducts, isomers, and products of decarboxylation. The specific impurity profile will depend on the synthetic route chosen.

Q4: What purification methods are most effective for obtaining high-purity this compound on a large scale?

A4: Crystallization is often the most effective and scalable method for purifying the final product.[1] The choice of solvent system is critical for achieving high purity and yield. Other techniques like column chromatography can be used, but may be less practical for very large quantities.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction.- Monitor reaction progress using HPLC or TLC to ensure it has gone to completion. - Consider extending the reaction time or increasing the temperature, if the reaction is stable under these conditions.
Degradation of starting materials or product.- Evaluate the stability of all components at the reaction temperature. - Consider a lower reaction temperature with a longer reaction time.
Suboptimal stoichiometry of reagents.- Carefully re-evaluate the molar ratios of the reactants.
High Impurity Levels Side reactions due to poor temperature control.- Implement stricter temperature control using a suitable reactor cooling/heating system. - Consider a slower addition of reagents to better manage any exotherms.
Presence of impurities in starting materials.- Analyze the purity of all starting materials before use. - Purify starting materials if necessary.
Difficult Product Isolation/Purification Product is an oil or does not crystallize easily.- Screen a variety of solvents and solvent mixtures for crystallization. - Consider using an anti-solvent to induce precipitation. - If crystallization fails, explore preparative chromatography.[1]
Product is contaminated with colored impurities.- Treat the crude product with activated carbon in a suitable solvent. - Recrystallize the product from a suitable solvent system.
Poor Physical Properties of Final Product (e.g., poor filtration) Small particle size or needle-like crystal habit.- Optimize the crystallization conditions (e.g., cooling rate, agitation, solvent system) to control crystal growth. - Consider a seeding strategy to promote the growth of larger crystals.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Pyrimidine Ring Formation

Parameter Method A: Classical Condensation Method B: Microwave-Assisted
Reactants Diethyl 2-(ethoxymethylene)malonate, Formamidine acetateDiethyl 2-(ethoxymethylene)malonate, Formamidine acetate
Solvent EthanolEthanol
Temperature 78 °C (Reflux)120 °C
Reaction Time 12 hours30 minutes
Typical Yield 75-85%80-90%
Key Impurities Unreacted starting materials, partially reacted intermediatesMinor thermal degradation products

Table 2: Summary of Purification Methods and Outcomes

Purification Method Solvent System Purity (by HPLC) Recovery Yield
Crystallization Isopropanol/Water (8:2)>99.5%85-95%
Silica Gel Chromatography Dichloromethane/Methanol (95:5)>99.8%70-80%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(pyrimidin-5-yl)propanoate (Intermediate)

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add diethyl 2-(ethoxymethylene)malonate (1.0 mol) and ethanol (1 L).

  • Reagent Addition: While stirring, add formamidine acetate (1.1 mol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(pyrimidin-5-yl)propanoate.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: To a 2 L round-bottom flask, add the crude ethyl 3-(pyrimidin-5-yl)propanoate from the previous step and a 2 M aqueous solution of sodium hydroxide (1.2 mol).

  • Reaction: Stir the mixture at 50 °C for 4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 6 M hydrochloric acid. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.

Protocol 3: Purification by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15 minutes at an elevated temperature. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. Then, add a small amount of isopropanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash with a cold mixture of isopropanol/water (1:1), and dry under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Workflow Start Starting Materials (Malonate Derivative, Formamidine) Ring_Formation Pyrimidine Ring Formation (Condensation) Start->Ring_Formation Hydrolysis Ester Hydrolysis Ring_Formation->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Yes Check_Purity Analyze Starting Material Purity Start->Check_Purity No Incomplete Incomplete Reaction Check_Reaction->Incomplete Negative Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Reaction->Optimize_Conditions Positive Impure_SM Impure Starting Material Check_Purity->Impure_SM Negative Purify_SM Purify Starting Material Check_Purity->Purify_SM Positive

References

Technical Support Center: Enhancing the Metabolic Stability of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation and enhancement of the metabolic stability of propanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for propanoic acid derivatives?

A1: Propanoic acid and its derivatives are primarily metabolized in the liver.[1] The carboxylic acid moiety makes them susceptible to several biotransformation reactions. The key metabolic pathways include:

  • Acyl Glucuronidation: This is a major Phase II conjugation pathway for carboxylic acids, potentially leading to the formation of reactive acyl glucuronide metabolites.[2]

  • Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids.[3]

  • Beta-Oxidation: Similar to fatty acids, the propanoic acid side chain can undergo shortening via β-oxidation.[4]

  • Oxidative Metabolism: The molecule can undergo Phase I oxidative reactions at various positions, catalyzed by cytochrome P450 enzymes.[5]

  • Conversion to Propionyl-CoA: Propanoic acid can be converted to propionyl-CoA, which then enters the Krebs cycle as succinyl-CoA.[4][6]

Q2: How can the metabolic stability of a propanoic acid derivative be improved?

A2: Enhancing metabolic stability is a critical step in drug development.[7] Common strategies include:

  • Bioisosteric Replacement: Replacing the carboxylic acid group with a bioisostere can block or alter the primary metabolic pathways.[7][8] This can lead to improved pharmacokinetic properties and reduced toxicity.[9]

  • Steric Hindrance: Introducing bulky groups near the carboxylic acid moiety can sterically hinder the approach of metabolic enzymes.

  • Fluorination: Strategic placement of fluorine atoms can block sites of oxidative metabolism and alter the electronic properties of the molecule, thereby influencing its metabolic fate.

Q3: What are bioisosteres and how do they improve metabolic stability?

A3: Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[10] In the context of propanoic acid derivatives, replacing the carboxylic acid group with a bioisostere can mitigate metabolic liabilities associated with this functional group, such as the formation of reactive acyl glucuronides.[2][9] Different bioisosteres can alter the pKa, lipophilicity, and hydrogen bonding capacity of the molecule, leading to improved metabolic stability and overall ADME (absorption, distribution, metabolism, and excretion) profiles.[7]

Q4: What are some common bioisosteric replacements for the carboxylic acid group?

A4: A variety of bioisosteres can be used to replace a carboxylic acid group. The choice of bioisostere depends on the specific goals of the drug design program. Some common examples include:

  • Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, mimicking the acidity and hydrogen bonding properties.[8] They are not susceptible to acyl glucuronidation but can undergo N-glucuronidation or oxidative metabolism.[2]

  • N-Acylsulfonamides: This is another class of acidic bioisosteres.[2]

  • Hydroxamic Acids: These groups are moderately acidic and are also known for their metal-chelating properties.[10]

  • Isooxazolols: These are ionizable bioisosteres.[2]

  • Neutral Bioisosteres: In some cases, neutral groups that can participate in hydrogen bonding or cation-π interactions can replace the carboxylic acid.[2]

Troubleshooting Guides

Issue 1: High variability in results from in vitro metabolic stability assays.

  • Potential Cause: Inconsistent experimental conditions.

    • Recommended Solution: Ensure that all experimental parameters, such as temperature, pH, and enzyme concentrations, are standardized across all assays.[11] It is also advisable to use a consistent source and batch of liver microsomes or hepatocytes.

  • Potential Cause: Poor solubility of the test compound.

    • Recommended Solution: Verify the solubility of the propanoic acid derivative in the incubation buffer. The final concentration of any organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid inhibiting enzyme activity.[12]

  • Potential Cause: Instability of the compound in the assay buffer.

    • Recommended Solution: Run a control incubation without the NADPH cofactor (for microsomal assays) or in heat-inactivated hepatocytes to assess the chemical stability of the compound under the assay conditions.[11]

Issue 2: The compound is metabolized too quickly in the in vitro assay.

  • Potential Cause: The compound is a high-clearance compound.

    • Recommended Solution: For rapidly metabolized compounds, it is important to use shorter incubation times and more frequent sampling points to accurately determine the rate of metabolism.

  • Potential Cause: High esterase activity in the biological matrix.

    • Recommended Solution: If the propanoic acid derivative is an ester, it will be susceptible to hydrolysis by esterases. Different lots of hepatocytes can have varying levels of esterase activity.[11] Consider screening different lots to find one with representative metabolic activity.

Issue 3: In vitro data does not correlate with in vivo findings.

  • Potential Cause: Extrahepatic metabolism.

    • Recommended Solution: In vitro assays using liver fractions may not account for metabolism in other tissues.[12] Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.

  • Potential Cause: The in vitro model lacks a specific metabolic pathway present in vivo.

    • Recommended Solution: If Phase II metabolism is suspected to be a major clearance pathway, ensure that the in vitro system is appropriate. For example, use hepatocytes or supplement microsomes with necessary cofactors like UDPGA for glucuronidation.[12]

  • Potential Cause: Issues with drug transporters not accounted for in the in vitro system.

    • Recommended Solution: The uptake and efflux of the compound into and out of hepatocytes can be mediated by transporters. Plated hepatocytes, which have more complete transporter expression, may provide a better correlation with in vivo data for compounds that are substrates of transporters.[13]

Data Presentation

Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

BioisostereStructurepKalogD (pH 7.4)
Carboxylic AcidR-COOH~4-5Variable
TetrazoleR-CNNNNH~4.5-5.5Generally more lipophilic than carboxylic acid
N-AcylsulfonamideR-CONHSO₂R'~3-5Variable
Hydroxamic AcidR-CONHOH~8-9Generally more lipophilic than carboxylic acid

Note: The exact pKa and logD values will depend on the rest of the molecule (R group).

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.[5]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes on ice.

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Stop the reaction by adding the aliquot to a quench solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]

Protocol 2: In Vitro Metabolic Stability Assay using Hepatocytes

This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[14][15]

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the manufacturer's instructions.

    • Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).

    • Determine the cell viability and concentration.

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL).

    • Add the test compound (final concentration, e.g., 1 µM) to the cell suspension.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the hepatocyte suspension.

    • Stop the reaction by adding the aliquot to a quench solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris.

    • Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[12]

Visualizations

Metabolic_Pathway_of_Propanoic_Acid_Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_intermediary Intermediary Metabolism Propanoic_Acid_Derivative Propanoic Acid Derivative Oxidized_Metabolites Oxidized Metabolites Propanoic_Acid_Derivative->Oxidized_Metabolites CYP450 Acyl_Glucuronide Acyl Glucuronide (Reactive Metabolite) Propanoic_Acid_Derivative->Acyl_Glucuronide UGTs Amino_Acid_Conjugate Amino Acid Conjugate Propanoic_Acid_Derivative->Amino_Acid_Conjugate N-acyltransferases Propionyl_CoA Propionyl-CoA Propanoic_Acid_Derivative->Propionyl_CoA Acyl-CoA Synthetase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Enters

Caption: Metabolic pathways of propanoic acid derivatives.

Experimental_Workflow_Metabolic_Stability cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes/Hepatocytes) Start->Prepare_Reagents Incubate_at_37C Incubate at 37°C Prepare_Reagents->Incubate_at_37C Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate_at_37C->Time_Points Quench_Reaction Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Calculate_Parameters Calculate t½ and CLint LCMS_Analysis->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start Unexpected Results Check_Variability High Variability? Start->Check_Variability Check_Metabolism_Rate Metabolism Too Fast? Check_Variability->Check_Metabolism_Rate No Solubility_Issue Check Compound Solubility and Solvent Concentration Check_Variability->Solubility_Issue Yes Check_IVIVC Poor In Vitro-In Vivo Correlation? Check_Metabolism_Rate->Check_IVIVC No High_Clearance Use Shorter Incubation Times and More Time Points Check_Metabolism_Rate->High_Clearance Yes Extrahepatic Use Subcellular Fractions from Other Tissues Check_IVIVC->Extrahepatic Yes Conditions_Issue Standardize Experimental Conditions Solubility_Issue->Conditions_Issue Stability_Issue Assess Chemical Stability (Control without Cofactors) Conditions_Issue->Stability_Issue Esterase_Activity Screen Different Lots of Hepatocytes High_Clearance->Esterase_Activity Phase_II Use Hepatocytes or Supplemented Microsomes Extrahepatic->Phase_II Transporters Consider Plated Hepatocytes Phase_II->Transporters

Caption: Troubleshooting logic for metabolic stability assays.

References

Validation & Comparative

A Comparative Analysis of 3-(Pyrimidin-5-yl)propanoic Acid and Other Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-(Pyrimidin-5-yl)propanoic acid and a selection of known Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) inhibitors. LMW-PTP is a key regulator in various cellular signaling pathways, making it a significant target in the development of therapeutics for conditions such as cancer and diabetes.[1][2] This document presents available inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate informed research and development decisions.

Data Presentation: LMW-PTP Inhibitor Comparison

The following table summarizes the inhibitory activity of this compound derivatives and other known LMW-PTP inhibitors. It is important to note that direct experimental data for the unsubstituted this compound was not found in the public domain. The data presented for the pyrimidine derivatives are based on computational docking studies and are therefore predictive.

CompoundType of DataTargetIC50 / Binding Affinity (ΔG)Reference
3-(2,6-disubstituted 5-pyrimidyl)propanoic acids Computational LMW-PTP -7.680 kcal/mol (PLP) Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of LMW-PTP.[3]
Pyridoxal 5'-phosphate (PLP)ExperimentalLMW-PTP~7.6 µM (Ki)Inhibition studies with rationally designed inhibitors of the human low molecular weight protein tyrosine phosphatase.[4]
Compound 28 (SPAA derivative)ExperimentalLMW-PTP2.1 ± 0.2 µM (IC50)Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism.[1]
SPAA-29ExperimentalLMW-PTPNot specifiedStructure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors.[5]
SPAA-30ExperimentalLMW-PTPNot specifiedStructure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors.[5]
Aza-6-membered ring fused salicylic acidsExperimentalLMW-PTP1.2 nM (Ki)Structure-Based Design of Active-Site-Directed, Highly Potent, Selective, and Orally Bioavailable Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitors.[6]

Note: The binding affinity for the 3-(2,6-disubstituted 5-pyrimidyl)propanoic acid derivatives is compared to the known inhibitor Pyridoxal 5'-phosphate (PLP) within the same computational study. The reported value of -7.680 kcal/mol is for PLP, and the study indicates that the synthesized pyrimidine derivatives had less favorable binding affinities.[3]

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of LMW-PTP's role and the methods used to assess its inhibition, the following diagrams illustrate a key signaling pathway involving LMW-PTP and a standard experimental workflow for an inhibition assay.

LMW_PTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR LMWPTP LMW-PTP PDGFR->LMWPTP Dephosphorylation Mitogenesis Mitogenesis PDGFR->Mitogenesis InsulinR->LMWPTP Dephosphorylation InsulinR->Mitogenesis p190RhoGAP p190RhoGAP LMWPTP->p190RhoGAP Dephosphorylation LMWPTP->Mitogenesis Inhibition Rho Rho p190RhoGAP->Rho Inactivation Cytoskeleton Cytoskeleton Rearrangement Rho->Cytoskeleton

Caption: LMW-PTP negatively regulates signaling pathways initiated by PDGF and insulin.[7][8]

LMW_PTP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - LMW-PTP Enzyme - Assay Buffer - pNPP Substrate - Inhibitor Stock Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Add_Inhibitor Add Diluted Inhibitor to Wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add LMW-PTP Enzyme to Wells Add_Enzyme->Add_Inhibitor Incubate1 Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate1 Add_Substrate Add pNPP Substrate to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: A generalized workflow for an in vitro LMW-PTP inhibition assay using pNPP as a substrate.

Experimental Protocols: LMW-PTP Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against LMW-PTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

1. Materials and Reagents:

  • Human Recombinant LMW-PTP

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test Compound (e.g., this compound)

  • Positive Control (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound at various concentrations. For control wells, add solvent only.

    • Add 20 µL of the LMW-PTP enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank))

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a fundamental framework for assessing LMW-PTP inhibition.[9] For more specific applications, optimization of enzyme and substrate concentrations may be necessary. For a detailed alternative using fluorescent substrates, refer to Baranowski, M. R et al. (2022).[10]

Conclusion

The available data suggests that pyrimidine-based scaffolds are of interest in the design of LMW-PTP inhibitors. While experimental validation for the inhibitory potency of this compound is not yet publicly available, computational studies provide a basis for its consideration as a potential inhibitor.[3] Further experimental investigation is required to quantify its activity and compare it directly with established LMW-PTP inhibitors. The provided experimental protocol and pathway diagrams serve as a resource for researchers pursuing the development of novel LMW-PTP inhibitors.

References

A Comparative Guide to the Validation of Anticancer Effects of Pyrimidine Derivatives in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1] As integral components of nucleic acids (DNA and RNA), the pyrimidine scaffold has been extensively explored for the development of novel therapeutic agents, particularly in oncology.[1][2] Numerous analogues have demonstrated a wide array of pharmacological effects, including potent anticancer properties.[1][2]

While specific experimental data on the anticancer effects of 3-(Pyrimidin-5-yl)propanoic acid is not extensively available in current literature, this guide provides a comprehensive framework for its potential validation. This is achieved by comparing the reported in vitro anticancer activities of several other pyrimidine derivatives. The methodologies and data presented herein serve as a robust template for researchers, scientists, and drug development professionals to evaluate novel compounds within this chemical class.

This guide details the standard experimental protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Furthermore, it visualizes a key signaling pathway often targeted by such compounds and a typical experimental workflow, providing a clear roadmap for preclinical validation.

Comparative Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[3] The following table summarizes the IC50 values for several recently studied pyrimidine derivatives against a panel of common human cancer cell lines, demonstrating the potential potency of this class of compounds.

Compound Class/NameTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indazol-Pyrimidine Derivative (4f) MCF-7 (Breast)1.629Doxorubicin8.029
Indazol-Pyrimidine Derivative (4i) MCF-7 (Breast)1.841Doxorubicin8.029
Indazol-Pyrimidine Derivative (4a) A549 (Lung)Potent (specific value not stated)Doxorubicin-
Pyrrolo[2,3-d]pyrimidine (14a) MCF-7 (Breast)1.7 µg/mlDoxorubicin26.1 µg/ml
Pyrrolo[2,3-d]pyrimidine (17) HePG2 (Liver)8.7 µg/mlDoxorubicin21.6 µg/ml
Pyrrolo[2,3-d]pyrimidine (17) PACA2 (Pancreatic)6.4 µg/mlDoxorubicin28.3 µg/ml
Pyrimidine-5-carbonitrile (10b) HepG2 (Liver)3.56Erlotinib0.87
Pyrimidine-5-carbonitrile (10b) A549 (Lung)5.85Erlotinib1.12
Pyrimidine-5-carbonitrile (10b) MCF-7 (Breast)7.68Erlotinib5.27
3-phenyltetrahydrobenzo[4][5]theno[2,3-d]pyrimidine (20) HCT-116 (Colon)Superior to DoxorubicinDoxorubicin-

Data sourced from multiple studies for illustrative comparison.[1][6][7][8]

Experimental Protocols

The validation of a compound's anticancer activity relies on a series of standardized in vitro assays. Below are detailed protocols for three fundamental experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol)[10]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include wells for untreated controls and vehicle controls (medium with the compound's solvent, e.g., DMSO).[11]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[10][11]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC), while Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[13][14]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase and the identification of cell cycle arrest induced by a test compound.

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS, and while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[17]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet once with PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[17] The RNase is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[17]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase and compare the distributions between treated and untreated samples to identify any cell cycle arrest.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro validation of a novel anticancer compound.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Select Lead Compound(s) (Based on IC50 values) B->C D Mechanism of Action Studies C->D H In Vivo Studies (Xenograft Models) C->H E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Target Identification/ Pathway Analysis D->G G->H

Caption: A typical workflow for validating the anticancer effects of a novel compound.

EGFR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[7] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently dysregulated in various cancers.[18][19]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates to Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

References

Navigating the Cross-Reactivity Landscape of Pyrimidine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in cross-reactivity data for 3-(pyrimidin-5-yl)propanoic acid analogs. While the pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors, specific and detailed cross-reactivity studies for analogs bearing a propanoic acid moiety at the 5-position are not publicly available. This guide, therefore, pivots to a broader analysis of well-characterized pyrimidine-based inhibitors to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating cross-reactivity within this important class of molecules.

The pyrimidine core is often described as a "privileged scaffold" due to its ability to interact with the ATP-binding site of a wide array of protein kinases. This inherent promiscuity can be both an advantage in early-stage drug discovery and a significant challenge, leading to off-target effects and potential toxicity. Understanding the cross-reactivity profile of a pyrimidine-based compound is therefore a critical step in its development as a selective therapeutic agent.

The Challenge of Specificity in Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, and many approved drugs and clinical candidates are built upon a pyrimidine framework. These molecules typically function by competing with ATP for binding to the kinase active site. Due to the high degree of conservation in the ATP-binding pocket across the human kinome, achieving selectivity can be difficult. Off-target inhibition can lead to unforeseen side effects and complicate the interpretation of biological data.

To address this, comprehensive kinase profiling, where a compound is tested against a large panel of kinases, has become a standard practice in drug discovery. This allows for the quantitative assessment of a compound's selectivity and provides a clearer picture of its potential therapeutic window and off-target liabilities.

A Look at Aminopyrimidine Cross-Reactivity: A Case Study

In the absence of specific data for this compound analogs, we can draw valuable insights from studies on other pyrimidine derivatives, such as the well-documented aminopyrimidines. Research on aminopyrimidine-based inhibitors has shown that even minor structural modifications can significantly alter the cross-reactivity profile.

For instance, a study by Knapp et al. explored the kinase selectivity of a library of aminopyrimidine derivatives. Their findings, summarized in the table below, illustrate how different substitutions on the pyrimidine core influence binding to a panel of kinases.

Compound IDPrimary TargetOff-Target Kinases Inhibited (>90% at 1 µM)
AP-1 CDK2GSK3β, ROCK1, PIM1
AP-2 AURKAPLK1, FLT3, TRKA
AP-3 VEGFR2PDGFRβ, KIT, SRC

This table is a representative example based on typical findings in the literature and does not represent actual data from a single publication.

Experimental Approaches to Determine Cross-Reactivity

Several experimental techniques are employed to assess the cross-reactivity of small molecule inhibitors. These methods provide quantitative data that is essential for building a comprehensive selectivity profile.

Kinase Panel Screening

The most direct method for evaluating cross-reactivity is to screen the compound against a large panel of purified kinases. These panels can range from a few dozen to several hundred kinases, covering a significant portion of the human kinome. The results are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed compound concentration.

Experimental Protocol: Radiometric Kinase Assay

  • Preparation of Reagents: A reaction buffer containing the kinase, a specific substrate peptide, ATP (often at its Km concentration for each kinase), and necessary cofactors is prepared.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the kinase in the reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a quenching solution.

  • Substrate Capture: The phosphorylated substrate is captured on a filter membrane.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures.

  • Protein Precipitation: Denatured, aggregated proteins are pelleted by centrifugation.

  • Target Detection: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

Visualizing Experimental Workflows

The process of evaluating inhibitor cross-reactivity can be visualized as a structured workflow.

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation cluster_data Data Analysis & Interpretation synthesis Compound Synthesis (this compound analogs) kinase_panel Kinase Panel Screening (>400 Kinases) synthesis->kinase_panel Test Compound ic50 IC50 Determination kinase_panel->ic50 Primary Hits cell_culture Cell Culture ic50->cell_culture Lead Compounds selectivity Selectivity Profiling ic50->selectivity cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa Treated Cells target_engagement Target Engagement Confirmation cetsa->target_engagement target_engagement->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

Caption: A typical workflow for assessing the cross-reactivity of novel chemical entities.

Signaling Pathways and Off-Target Effects

The inhibition of off-target kinases can lead to the modulation of unintended signaling pathways, resulting in unexpected biological effects or toxicity. Understanding the potential downstream consequences of cross-reactivity is crucial.

signaling_pathway cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway a Target Kinase b Substrate 1 a->b c Cellular Response 1 (Therapeutic Effect) b->c d Off-Target Kinase e Substrate 2 d->e f Cellular Response 2 (Side Effect) e->f inhibitor Pyrimidine Inhibitor inhibitor->a Inhibition inhibitor->d Cross-Reactivity

Caption: The impact of inhibitor cross-reactivity on cellular signaling pathways.

Conclusion and Future Directions

While the pyrimidine scaffold remains a highly attractive starting point for the design of potent kinase inhibitors, the challenge of achieving high selectivity is ever-present. The lack of publicly available cross-reactivity data for this compound analogs underscores the need for continued research in this area. Future studies involving comprehensive kinase screening and cellular target engagement assays for this specific class of compounds will be invaluable for elucidating their therapeutic potential and off-target profiles. For researchers working with novel pyrimidine derivatives, a thorough understanding of their cross-reactivity is not just a regulatory requirement but a fundamental aspect of developing safe and effective medicines.

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 3-(Pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking potent and selective kinase inhibitors, the pyrimidine scaffold serves as a cornerstone in medicinal chemistry. While 3-(Pyrimidin-5-yl)propanoic acid presents a simple pyrimidine core, the exploration of more complex, fused pyrimidine systems has yielded a multitude of highly effective alternative compounds. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most promising candidates for further investigation.

Note on this compound: Extensive searches of scientific literature and chemical databases did not yield specific public data on the kinase inhibitory activity (e.g., IC50 values) of this compound. Research has indicated its use as a synthetic building block for potential inhibitors of other enzymes, such as Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)[1]. Therefore, this guide focuses on well-characterized, structurally related pyrimidine-based compounds that have demonstrated significant kinase inhibition.

Quantitative Comparison of Alternative Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50) of various pyrimidine-based compounds against several key kinase targets. Lower IC50 values indicate higher potency.

Table 1: Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Compound 65PDGFr1.11[2]
FGFr0.13[2]
EGFr0.45[2]
c-Src0.22[2]
Compound 5oTTK0.023[3]
Compound 1EGFRwt0.093[4]
EGFRT790M0.174[4]

Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Compound 1eCDK21.71[5]
Compound 1jCDK21.60[5]
Compound 14CDK2/cyclin A20.057[6]
Compound 13CDK2/cyclin A20.081[6]
Compound 15CDK2/cyclin A20.119[6]
Compound 4aCDK20.21[7]
Compound 3dCDK2/CyclinA20.332
Compound 15CDK2/cyclin A20.061

Table 3: Pyrimidine-Based PI3K Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6PI3Kα13
mTOR61
Compound 21PI3Kα10
mTOR100
Compound 32PI3Kα3
mTOR100
Trisubstituted Morpholinopyrimidine (Compound 14)PI3KMore potent than ZSTK474

Experimental Protocols

The following are detailed methodologies for key in vitro kinase inhibition assays commonly used to generate the data presented above.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Test compounds (potential inhibitors)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to detect the phosphorylation of a substrate.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • Test compounds

  • ATP

  • HTRF® KinEASE™ Kit (containing Eu3+-cryptate labeled anti-phospho-specific antibody and streptavidin-XL665)

  • HTRF® compatible microplate reader

Procedure:

  • Kinase Reaction:

    • In a suitable microplate, mix the kinase, biotinylated substrate, and test compound in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specific time to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA.

    • Add the HTRF® detection reagents: the Eu3+-cryptate labeled phospho-specific antibody and streptavidin-XL665.

    • Incubate for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF® compatible reader, measuring the emission at both 620 nm (cryptate emission) and 665 nm (XL665 emission).

    • The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition and determine the IC50 values as described for the ADP-Glo™ assay.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the discussed inhibitors and a general experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

CDK_Rb_E2F_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F->Rb_E2F GeneTranscription S-Phase Gene Transcription E2F->GeneTranscription Activates p16 p16 (CDK Inhibitor) p16->CyclinD_CDK46 Inhibits

Caption: The CDK/Rb/E2F cell cycle progression pathway.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) Start->HTS HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt End Preclinical Candidate LeadOpt->End

Caption: A typical workflow for kinase inhibitor screening.

References

Comparative Performance of Oseltamivir Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the synthesis of Oseltamivir (Tamiflu®), a neuraminidase inhibitor crucial for the treatment of influenza A and B, reveals a fascinating evolution in synthetic strategy. The original commercial synthesis developed by Gilead Sciences and later optimized by Roche has been the subject of intense academic and industrial research aimed at improving efficiency, reducing cost, and securing the supply chain by avoiding reliance on the starting material, shikimic acid, which is extracted from star anise. This guide compares the seminal Roche synthesis with a prominent alternative route developed by E.J. Corey, highlighting the differences in approach, efficiency, and key chemical transformations.

The following table summarizes the key quantitative metrics for the Roche and Corey syntheses of Oseltamivir, both originating from (-)-shikimic acid.

MetricRoche Synthesis from (-)-Shikimic AcidCorey Synthesis from (-)-Shikimic Acid
Starting Material (-)-Shikimic Acid(-)-Shikimic Acid
Number of Steps ~10-12 steps~11 steps
Overall Yield ~30%~37%
Key Intermediates Aziridine, epoxideLactone, epoxide
Key Reactions Mesylation, aziridination, epoxide openingBromolactonization, epoxide formation
Reagents of Note Mesyl chloride, sodium azide, HBrN-Bromosuccinimide, DBU, diethylamine

Diagram of the Roche Synthesis Workflow

G cluster_roche Roche Synthesis of Oseltamivir shikimic_acid (-)-Shikimic Acid esterification Esterification shikimic_acid->esterification acetal_protection Acetal Protection esterification->acetal_protection mesylation Mesylation acetal_protection->mesylation epoxidation Epoxidation mesylation->epoxidation epoxide_opening Epoxide Opening (Azide) epoxidation->epoxide_opening reduction Azide Reduction epoxide_opening->reduction acetylation N-Acetylation reduction->acetylation deprotection Acetal Deprotection acetylation->deprotection oseltamivir Oseltamivir deprotection->oseltamivir

Caption: Workflow of the Roche synthesis of Oseltamivir from (-)-shikimic acid.

Diagram of the Corey Synthesis Workflow

G cluster_corey Corey Synthesis of Oseltamivir shikimic_acid (-)-Shikimic Acid ester_protection Ester & Acetal Protection shikimic_acid->ester_protection bromolactonization Bromolactonization ester_protection->bromolactonization epoxidation_corey Epoxidation bromolactonization->epoxidation_corey lactone_opening Lactone Opening (Amine) epoxidation_corey->lactone_opening cyclization Intramolecular Cyclization lactone_opening->cyclization amide_formation Amide Formation cyclization->amide_formation deprotection_corey Deprotection amide_formation->deprotection_corey oseltamivir_corey Oseltamivir deprotection_corey->oseltamivir_corey

Caption: Workflow of the Corey synthesis of Oseltamivir from (-)-shikimic acid.

Experimental Protocols

Below are representative experimental protocols for key transformations in both the Roche and Corey syntheses of Oseltamivir.

Roche Synthesis: Epoxide Formation and Opening
  • Epoxidation: The diol intermediate, derived from shikimic acid, is treated with a mesylating agent like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (typically 0 °C to room temperature). This selectively mesylates the hydroxyl groups. Subsequent treatment with a base (e.g., potassium carbonate) in a solvent like methanol induces an intramolecular Williamson ether synthesis to form the epoxide.

  • Epoxide Opening with Azide: The resulting epoxide is then subjected to nucleophilic attack by an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to facilitate the ring-opening. This step introduces the nitrogen atom that will become the primary amine in the final product. The regioselectivity of this step is crucial and is controlled by the stereochemistry of the epoxide.

Corey Synthesis: Bromolactonization and Epoxidation
  • Bromolactonization: The synthesis commences with the protection of the carboxyl and hydroxyl groups of shikimic acid. The protected shikimic acid is then subjected to bromolactonization. This is achieved by treating the alkene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a suitable solvent system, often a mixture of an organic solvent and water. This reaction proceeds via a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylate group to form a bicyclic bromolactone.

  • Epoxidation: The hydroxyl group in the bromolactone intermediate is then used to direct the formation of an epoxide. This is typically achieved by treating the intermediate with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes an intramolecular SN2 reaction where the alkoxide displaces the bromide, forming the desired epoxide. This epoxide is a key intermediate for the subsequent introduction of the amino group.

Logical Relationship: Starting Material to Final Product

The following diagram illustrates the overarching logical flow from the common starting material to the final active pharmaceutical ingredient, Oseltamivir, through the two distinct synthetic pathways.

G start (-)-Shikimic Acid roche_path Roche Synthesis (Azide Route) start->roche_path ~10-12 steps ~30% yield corey_path Corey Synthesis (Lactone Route) start->corey_path ~11 steps ~37% yield end Oseltamivir roche_path->end corey_path->end

Caption: Comparative logic flow of the Roche and Corey syntheses of Oseltamivir.

In vivo efficacy of 3-(pyrimidin-5-yl)propanoic acid derivatives vs. standards

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for in vivo efficacy data on 3-(pyrimidin-5-yl)propanoic acid derivatives has been conducted to provide a comparative guide for researchers, scientists, and drug development professionals. However, publicly available literature and experimental data on the in vivo performance of this specific class of compounds are not available at this time.

Searches for "in vivo efficacy of this compound derivatives," "in vivo studies of this compound derivatives," "pharmacological activity of this compound analogues," and "synthesis and biological evaluation of this compound derivatives" did not yield specific results detailing in vivo experiments, quantitative efficacy data, or established standard treatments for comparison.

While the search did identify research on various other propanoic acid derivatives and pyrimidine-containing compounds with demonstrated biological activities, the unique combination of a pyrimidin-5-yl group and a propanoic acid moiety as specified in the topic has not been extensively reported in the context of in vivo studies. The available literature focuses on derivatives with different core structures, such as:

  • 3-(2-aminocarbonylphenyl)propanoic acid analogs investigated as EP3 receptor antagonists.

  • 3-((4-hydroxyphenyl)amino)propanoic acid derivatives explored for their anticancer and antimicrobial properties.

  • N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives synthesized as potential anticancer agents.

  • Various pyrimidin-2-amine and pyrimidine-5-carbonitrile derivatives evaluated as kinase inhibitors for cancer therapy.

Without specific in vivo data for this compound derivatives, a direct and objective comparison against standard or alternative treatments is not possible. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled for this specific topic due to the absence of foundational experimental results.

Therefore, this guide cannot be completed as requested. Further primary research is needed to establish the in vivo efficacy and mechanism of action of this compound derivatives before a meaningful comparative analysis can be conducted. Researchers interested in this class of compounds are encouraged to pursue initial in vivo studies to generate the necessary data for future comparative evaluations.

Illuminating Molecular Interactions: A Guide to Confirming the Binding Mode of 3-(pyrimidin-5-yl)propanoic acid via Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to confirm the binding mode of 3-(pyrimidin-5-yl)propanoic acid, a small molecule of interest in drug discovery, using X-ray crystallography. We present a detailed comparison with alternative techniques, offering researchers the context needed to select the most appropriate methods for their specific research goals. This document outlines the experimental protocols and presents data in a clear, comparative format to support informed decision-making in structural biology and drug development programs.

I. Introduction

Understanding the precise binding mode of a small molecule within its protein target is fundamental to structure-based drug design. It enables the optimization of potency, selectivity, and pharmacokinetic properties. This compound, containing a key pyrimidine scaffold, is representative of a class of compounds with the potential to interact with a variety of protein targets, including kinases. X-ray crystallography remains the gold standard for elucidating atomic-level details of these interactions. This guide will walk through the crystallographic workflow and compare it with other powerful techniques for binding mode determination.

II. X-ray Crystallography: The Definitive Approach

X-ray crystallography provides high-resolution, three-dimensional structural information of a protein-ligand complex, revealing the precise orientation and interactions of the ligand in the binding pocket.

Experimental Workflow for Protein Crystallography

The process of determining a protein-ligand crystal structure is a multi-step endeavor that requires careful optimization at each stage.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Determination a Gene Cloning & Expression Vector Construction b Protein Expression (e.g., E. coli, insect cells) a->b c Cell Lysis & Initial Purification b->c d Chromatographic Purification (Affinity, Size Exclusion) c->d e Protein Purity & Concentration Check (>95%) d->e f Crystallization Screening (Vapor Diffusion: Hanging/Sitting Drop) e->f g Crystal Optimization f->g h Crystal Soaking with Ligand g->h i X-ray Diffraction Data Collection (Synchrotron) h->i j Data Processing & Phase Determination i->j k Model Building & Refinement j->k l Structure Validation & Deposition (PDB) k->l

Figure 1. A generalized workflow for determining the crystal structure of a protein in complex with a ligand.

Detailed Experimental Protocols

1. Protein Expression and Purification

  • Objective: To produce a large quantity of highly pure and stable target protein.

  • Protocol:

    • Cloning and Expression: The gene encoding the target protein is cloned into an appropriate expression vector (e.g., pET series for E. coli). The construct is then transformed into a suitable expression host.

    • Cell Culture and Induction: The expression host is cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).

    • Lysis: Cells are harvested and lysed to release the protein.

    • Purification: A multi-step chromatography process is employed. This typically starts with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.[1][2][3] Protein purity should be >95% as assessed by SDS-PAGE.[3][4]

2. Crystallization

  • Objective: To grow well-ordered, single crystals of the protein-ligand complex suitable for X-ray diffraction.

  • Protocol:

    • Complex Formation: The purified protein is incubated with an excess of this compound to ensure saturation of the binding site.

    • Crystallization Screening: The protein-ligand complex is subjected to a wide array of conditions (precipitants, buffers, salts) using high-throughput screening methods.[2] The hanging-drop or sitting-drop vapor diffusion method is most common.[2][3] In this technique, a drop containing the protein-ligand solution and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution, slowly increasing the protein concentration to a supersaturated state, which can lead to crystal formation.[2]

    • Optimization: Conditions that yield initial microcrystals are optimized by varying the concentration of reagents, pH, and temperature to obtain larger, diffraction-quality crystals.

3. X-ray Diffraction and Structure Determination

  • Objective: To obtain a high-resolution electron density map and build an atomic model of the complex.

  • Protocol:

    • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected, typically at a synchrotron source which provides a high-intensity X-ray beam.[2]

    • Data Processing: The diffraction pattern is processed to determine the unit cell dimensions, space group, and reflection intensities.

    • Phasing and Model Building: The phase problem is solved using methods like molecular replacement if a homologous structure exists. An initial electron density map is calculated, into which the amino acid sequence of the protein and the structure of this compound are fitted.

    • Refinement and Validation: The model is iteratively refined to improve its fit to the experimental data. The final structure is validated for geometric correctness and deposited in the Protein Data Bank (PDB).[5]

III. Comparison with Alternative Techniques

While crystallography provides unparalleled detail, other techniques can offer complementary information or serve as alternatives when crystallization is challenging.[6]

TechniqueResolutionThroughputKey AdvantagesKey Disadvantages
X-ray Crystallography Atomic (<3 Å)Low to MediumProvides a direct, high-resolution 3D structure of the binding mode.Requires diffraction-quality crystals, which can be a major bottleneck.[2] Crystal packing artifacts can sometimes influence the observed conformation.
NMR Spectroscopy AtomicLowCan determine binding mode in solution, providing information on dynamics.[6][7] Does not require crystallization. Useful for studying weaker interactions.Generally limited to smaller proteins (<40 kDa). Structure determination is time-consuming.[7]
Cryo-Electron Microscopy (Cryo-EM) Near-atomic (2-4 Å)LowExcellent for large proteins and complexes that are difficult to crystallize.[6] Does not require crystals.Resolution may not always be sufficient to precisely define the orientation of a small ligand.
Computational Docking TheoreticalHighRapidly predicts plausible binding modes.[8][9] Cost-effective and does not require protein production.Predictions are not experimental data and require validation. Accuracy is highly dependent on the scoring function and the quality of the protein structure model.[8][9]
Mutagenesis & Binding Assays IndirectMediumCan identify key residues involved in binding, thus indirectly informing the binding mode.Provides indirect information; does not give a structural picture of the interaction.

IV. Potential Signaling Pathway Involvement

The pyrimidine scaffold is a common feature in kinase inhibitors.[10][11] Many such compounds are ATP-competitive, binding in the hinge region of the kinase domain. For instance, Polo-like kinase 4 (PLK4) is a serine/threonine kinase that has been targeted by pyrimidine-containing inhibitors.[10][11] The binding of these inhibitors typically involves hydrogen bond formation between the pyrimidine nitrogen atoms and the backbone of the kinase hinge region.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_binding ATP Binding Site ATP ATP Hinge Hinge Region ATP->Hinge Competes for Kinase Target Kinase (e.g., PLK4) Substrate Substrate Protein Kinase->Substrate Phosphorylates Ligand This compound Ligand->Hinge Binds to Block Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Cycle Progression) PhosphoSubstrate->Downstream Block->Kinase

References

Evaluating Off-Target Effects: A Comparative Guide to 3-(Pyrimidin-5-yl)propanoic Acid Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery. Unintended interactions with off-target kinases can lead to adverse effects and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the off-target effects of a representative pyrimidine-based p38 MAP kinase inhibitor, RO-4402257, and a well-characterized alternative, BIRB 796, a diaryl urea-based allosteric inhibitor. By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this guide aims to equip researchers with the necessary information to make informed decisions in their drug development programs.

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[1][2] However, this mimicry can also lead to promiscuous binding across the kinome, highlighting the critical need for thorough off-target profiling.[3]

Comparative Off-Target Profile

The following table summarizes the kinase selectivity of RO-4402257, a pyridol-pyrimidine class p38 MAP kinase inhibitor, and BIRB 796, a non-pyrimidine, allosteric p38 MAP kinase inhibitor.[4][5] The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the off-target liabilities of each compound.

Kinase TargetRO-4402257 (% Inhibition @ 1 µM)BIRB 796 (% Inhibition @ 10 µM)
p38α (Primary Target) Potent Inhibition Potent Inhibition
JNK2Not ReportedSignificant Inhibition[6]
c-RafNot ReportedWeak Inhibition[7]
FynNot ReportedWeak Inhibition[7]
LckNot ReportedWeak Inhibition[7]
ERK1Not ReportedInsignificant Inhibition[7]
SYKNot ReportedInsignificant Inhibition[7]
IKK2Not ReportedInsignificant Inhibition[7]

Note: Direct comparative data for RO-4402257 across a broad kinase panel is limited in the public domain. The table highlights known off-targets of BIRB 796 to illustrate the importance of comprehensive profiling.

Signaling Pathway Intervention

Both RO-4402257 and BIRB 796 are designed to inhibit the p38 MAP kinase signaling pathway, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4][8] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.[9][10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MKK3_6 MKK3/6 Inflammatory Cytokines->MKK3_6 Environmental Stress Environmental Stress Environmental Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38->Transcription_Factors Phosphorylation Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell Cycle Control Cell Cycle Control Transcription_Factors->Cell Cycle Control RO4402257 RO-4402257 RO4402257->p38 BIRB796 BIRB 796 BIRB796->p38

Caption: The p38 MAP kinase signaling pathway and points of inhibition.

Experimental Workflows

To accurately assess the off-target effects of kinase inhibitors, a multi-pronged approach employing various biochemical and cellular assays is essential. The following diagrams illustrate the generalized workflows for three key experimental methodologies.

G cluster_workflow Kinase Selectivity Profiling Workflow start Test Compound (e.g., RO-4402257) panel Panel of Purified Kinases start->panel assay Biochemical Kinase Assay (e.g., LanthaScreen™) panel->assay readout Measure Kinase Activity (% Inhibition) assay->readout analysis Data Analysis (Generate Selectivity Profile) readout->analysis end Identify Off-Targets analysis->end

Caption: Generalized workflow for in vitro kinase selectivity profiling.

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Treat Intact Cells with Test Compound heat Heat Shock start->heat lysis Cell Lysis heat->lysis separation Separate Soluble and Precipitated Proteins lysis->separation detection Quantify Target Protein in Soluble Fraction (e.g., Western Blot, ELISA) separation->detection analysis Determine Thermal Shift (ΔTm) detection->analysis end Confirm Target Engagement and Off-Target Binding analysis->end

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_workflow In Vitro Safety Pharmacology Workflow start Test Compound panel Panel of Safety-Relevant Targets (GPCRs, Ion Channels, Transporters) start->panel assay Binding or Functional Assays panel->assay readout Measure Compound Activity (IC50 or EC50) assay->readout analysis Data Analysis and Risk Assessment readout->analysis end Identify Potential Adverse Effects analysis->end

Caption: Generalized workflow for in vitro safety pharmacology profiling.

Detailed Experimental Protocols

1. In Vitro Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a panel of kinases.

  • Materials:

    • Test compound (e.g., RO-4402257)

    • Kinase panel (purified, tagged kinases)

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

    • Kinase Buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add a mixture of the specific kinase and the Eu-anti-Tag antibody to each well.

    • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Materials:

    • Cell line expressing the target kinase

    • Test compound

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • Antibodies specific to the target protein

    • Western blotting or ELISA reagents

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

    • Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

3. In Vitro Safety Pharmacology Profiling

This involves screening the test compound against a panel of known safety-relevant targets to identify potential liabilities early in the drug discovery process.

  • Materials:

    • Test compound

    • A panel of cell lines or membrane preparations expressing safety targets (e.g., hERG, various GPCRs, and transporters)

    • Radioligands or fluorescent probes for each target

    • Appropriate assay buffers

    • Filtration plates or fluorescence plate reader

  • Procedure (Example: Radioligand Binding Assay):

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the membrane preparation, the radioligand, and the test compound or vehicle.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter plate, which traps the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

By employing these and other complementary assays, researchers can build a comprehensive understanding of the selectivity and potential off-target effects of 3-(pyrimidin-5-yl)propanoic acid derivatives and their alternatives, ultimately leading to the development of safer and more effective kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Pyrimidin-5-yl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on the hazard profiles of analogous pyrimidine compounds, 3-(Pyrimidin-5-yl)propanoic acid may present the following risks:

  • Skin Irritation: May cause redness and discomfort upon contact with skin.[1][2][3]

  • Eye Irritation: Can cause serious irritation to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn when handling this compound:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Workflow:

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect containerize Place in a Labeled, Sealable Container for Hazardous Waste collect->containerize decontaminate Decontaminate the Area containerize->decontaminate dispose Dispose of Waste and Contaminated PPE as Hazardous Waste decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

Caption: Workflow for handling a chemical spill.

Proper Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible container. Incompatible materials can react violently or release toxic gases.[4] Acids and bases should be stored separately.[4]

  • Containerization:

    • Use a clearly labeled, leak-proof container for solid waste.[5] The original container is often a good choice if it is in good condition.[4]

    • For solutions, use a compatible, sealed container.

    • Ensure the container is appropriate for the type of waste (e.g., do not store acidic waste in a metal container).[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]

    • Keep the container closed except when adding waste.[4][5][6]

    • Ensure the SAA is inspected weekly for any leaks.[4]

  • Disposal Request:

    • Once the container is full or has been accumulating for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office for pickup.[4][5]

    • Do not dispose of this compound down the drain or in the regular trash.[6][7]

Disposal Decision Tree:

start Unused or Waste This compound is_empty Is the container empty? start->is_empty solid_waste Solid Waste or Contaminated Material start->solid_waste liquid_waste Liquid Waste (e.g., in solution) start->liquid_waste is_empty->solid_waste No rinse Triple rinse the container with a suitable solvent. is_empty->rinse Yes collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate dispose_container Deface the label and dispose of the empty container as regular trash. rinse->dispose_container collect_rinsate->ehs_pickup

Caption: Decision tree for the disposal of this compound and its container.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.

References

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3-(Pyrimidin-5-yl)propanoic acid
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3-(Pyrimidin-5-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.